STING agonist-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H41N13O6 |
|---|---|
Molecular Weight |
751.8 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C36H41N13O6/c1-5-48-26(14-20(3)44-48)33(53)42-35-40-24-16-22(30(37)51)18-28(55-13-9-12-50)29(24)46(35)10-7-8-11-47-32-25(17-23(19-39-32)31(38)52)41-36(47)43-34(54)27-15-21(4)45-49(27)6-2/h7-8,14-19,50H,5-6,9-13H2,1-4H3,(H2,37,51)(H2,38,52)(H,40,42,53)(H,41,43,54)/b8-7+ |
InChI Key |
YQHIJJGKUAVQNL-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Synthetic STING Agonists
Disclaimer: The specific designation "STING agonist-25" does not correspond to a publicly documented compound in scientific literature. Therefore, this guide will focus on the well-characterized, potent, non-cyclic dinucleotide (non-CDN) synthetic STING agonist, diABZI (diamidobenzimidazole) , as a representative molecule to detail the core mechanism of action, experimental protocols, and quantitative data relevant to this class of compounds.
Introduction to the STING Pathway and Synthetic Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1] Activation of the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein, initiates a signaling cascade that results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3] This response is pivotal for orchestrating both innate and adaptive immunity, making STING a highly attractive target for cancer immunotherapy.[4][5]
Synthetic STING agonists are designed to pharmacologically activate this pathway to enhance anti-tumor immunity. While early agonists were analogs of the natural STING ligand 2'3'-cGAMP, recent drug development efforts have focused on non-CDN small molecules like diABZI, which often exhibit superior potency and drug-like properties.
Core Mechanism of Action: diABZI
The activation of STING by diABZI involves a series of well-defined molecular events, from direct binding to the induction of downstream gene expression.
Direct Binding to the STING Dimer
Under basal conditions, STING exists as a homodimer on the ER membrane. The ligand-binding domain (LBD) of each STING monomer faces the ER lumen. Unlike its natural ligand 2'3'-cGAMP, which binds within a cleft of the STING dimer, diABZI has been shown to bind to a distinct site on the STING protein. This binding event is crucial for stabilizing an active conformation of the STING dimer.
Conformational Change and Oligomerization
Agonist binding induces a significant conformational change in the STING dimer. This structural rearrangement is thought to involve a closing of the LBDs, which unmasks domains necessary for downstream signaling. This activation leads to the oligomerization of STING dimers, a critical step for signal amplification and subsequent trafficking.
Translocation from ER to Golgi Apparatus
Activated STING oligomers are trafficked from the ER to the Golgi apparatus. This translocation is an essential step, as it brings STING into proximity with key downstream signaling components.
Recruitment and Activation of TBK1
In the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 is a serine/threonine kinase that, upon recruitment, phosphorylates itself (autophosphorylation) at Serine 172, a key step for its activation. Activated TBK1 then phosphorylates the C-terminal tail of STING, creating a docking site for the next signaling partner.
Phosphorylation of IRF3 and NF-κB Activation
The primary substrate of activated TBK1 is the transcription factor Interferon Regulatory Factor 3 (IRF3). TBK1 phosphorylates IRF3 at multiple sites, including Serine 396. This phosphorylation event causes IRF3 to dimerize and translocate from the cytoplasm to the nucleus.
Simultaneously, STING activation can also lead to the activation of the NF-κB transcription factor, although the precise mechanism remains under investigation.
Induction of Type I Interferons and Pro-inflammatory Cytokines
Once in the nucleus, the IRF3 dimer binds to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFNB1) and other IFN-stimulated genes (ISGs). The activation of NF-κB drives the expression of a broad range of pro-inflammatory cytokines, such as TNF-α and IL-6. The secreted type I interferons then act in an autocrine and paracrine manner to establish a potent antiviral and anti-tumor state.
Quantitative Data Summary
The efficacy of STING agonists is quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists like diABZI and MSA-2.
Table 1: In Vitro Activity of Representative Synthetic STING Agonists
| Compound | Assay | Cell Line | EC50 (Half-Maximal Effective Concentration) | Reference |
|---|---|---|---|---|
| diABZI | IFN-β Secretion | THP-1 monocytes | 3.1 ± 0.6 µM | |
| diABZI | IRF Reporter Assay | THP1-Dual™ Cells | 100 nM | |
| diABZI-amine | IRF Reporter Assay | THP1-Dual™ Cells | 0.144 ± 0.149 nM | |
| MSA-2 | IFN-β Secretion | THP-1 monocytes | As low as 8 ± 7 nM (covalent dimer) | |
| SNX281 | IRF3 Reporter Assay | HEK293T | 1.1 ± 0.63 µM |
| SR-717 | ISG Reporter Assay | THP-1 | 2.1 µM | |
Table 2: Binding Affinity of Representative STING Agonists
| Compound | Target | Method | K_d_ (Dissociation Constant) / IC50 | Reference |
|---|---|---|---|---|
| diABZI | Human STING | - | ~1.6 nM (K_d_) | |
| ST12 | Human STING (R232) | Biolayer Interferometry | 14 µM (K_d_) |
| SR-717 | STING | - | 7.8 µM (IC50) | |
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: The STING signaling pathway activated by a synthetic agonist.
Experimental Workflow Diagram
Caption: Workflow for an HEK-Blue™ ISG reporter gene assay.
Logical Relationship Diagram
Caption: Logical flow of STING activation by a synthetic agonist.
Detailed Experimental Protocols
Protocol 1: HEK-Blue™ ISG Reporter Gene Assay for STING Activation
This protocol describes the measurement of STING pathway activation by quantifying the activity of an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.
-
Materials:
-
HEK-Blue™ ISG cells (InvivoGen) or similar reporter cell line.
-
Complete growth medium (DMEM, 10% FBS, selection antibiotics).
-
STING agonist stock solution (in DMSO).
-
QUANTI-Blue™ Solution (InvivoGen).
-
96-well flat-bottom cell culture plates.
-
Spectrophotometer capable of reading absorbance at 620-655 nm.
-
-
Methodology:
-
Cell Seeding: Seed HEK-Blue™ ISG cells at a density of 50,000-80,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the STING agonist in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest agonist dose.
-
Cell Treatment: Remove the old medium from the cells and add the diluted agonist solutions. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of cell culture supernatant to a new flat-bottom 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance of the wells at 620-655 nm.
-
Analysis: Subtract the absorbance of the blank (medium only) from all values. Plot the absorbance against the log of the agonist concentration and use a non-linear regression (four-parameter logistic curve) to determine the EC50 value.
-
Protocol 2: Western Blot for TBK1 and IRF3 Phosphorylation
This protocol details the detection of key phosphorylation events in the STING signaling cascade.
-
Materials:
-
THP-1 monocytes or other relevant cell line.
-
RPMI-1640 medium with 10% FBS.
-
STING agonist.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Methodology:
-
Cell Culture and Treatment: Seed THP-1 cells at an appropriate density (e.g., 2 x 10⁶ cells/well in a 6-well plate). Stimulate cells with the STING agonist at the desired concentration for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TBK1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or the loading control, the membrane can be stripped of the first antibody set and re-probed with the next primary antibody (e.g., anti-total TBK1, then anti-β-actin).
-
Protocol 3: Cytokine Quantification by ELISA
This protocol describes how to measure the secretion of IFN-β or other cytokines from agonist-treated cells.
-
Materials:
-
Human IFN-β ELISA kit (or for another cytokine of interest).
-
Cell culture supernatants from agonist-treated cells.
-
Wash buffer and substrate solutions (included in the kit).
-
Stop solution (included in the kit).
-
96-well microplate reader.
-
-
Methodology:
-
Sample Collection: Culture cells (e.g., primary human monocytes) and treat with the STING agonist for 20-24 hours. Collect the supernatant and centrifuge to remove any cell debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer’s protocol. This typically involves:
-
Adding standards and samples to the pre-coated 96-well plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding the substrate solution (e.g., TMB) and incubating until color develops.
-
Adding the stop solution.
-
-
Data Acquisition: Immediately read the absorbance at the specified wavelength (e.g., 450 nm).
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of the cytokine in each sample.
-
References
- 1. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
STING Agonist-25 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING by agonists has emerged as a promising strategy in cancer immunotherapy, leveraging the pathway's potent ability to induce type I interferons (IFNs) and other pro-inflammatory cytokines, thereby activating a robust anti-tumor immune response. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by STING agonists, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Core Signaling Pathways
Upon activation by cyclic dinucleotides (CDNs) like cGAMP, or synthetic agonists, the endoplasmic reticulum (ER)-resident STING protein undergoes a conformational change and translocates to the Golgi apparatus.[1] This initiates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates key downstream transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and components of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]
The TBK1-IRF3 Axis: The Canonical Pathway to Type I Interferons
The phosphorylation of IRF3 by TBK1 is a hallmark of STING pathway activation.[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of type I IFN genes (e.g., IFNB1) and other interferon-stimulated genes (ISGs).[1] This leads to the transcription and subsequent secretion of type I IFNs, which act in an autocrine and paracrine manner to establish an antiviral state and promote the activation of adaptive immunity.
The NF-κB Pathway: Driving Pro-inflammatory Cytokine Production
In addition to IRF3, STING activation also leads to the activation of the NF-κB pathway. TBK1 can phosphorylate IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CCL5. The synergistic action of IRF3 and NF-κB is crucial for a robust anti-tumor immune response.
Quantitative Analysis of STING Agonist Activity
The potency of STING agonists is typically evaluated by measuring the induction of downstream signaling events. The following tables summarize key quantitative data for various STING agonists.
Table 1: EC50 Values for IFN-β Secretion Induced by STING Agonists
| STING Agonist | Cell Type | EC50 (µM) | Reference |
| 2',3'-cGAMP | THP-1 | 53.9 ± 5 | |
| diABZI | THP-1 | 3.1 ± 0.6 | |
| MSA-2 (dimer) | THP-1 | 0.008 ± 0.007 | |
| E7766 | Human PBMCs | 0.15 - 0.79 |
Table 2: EC50 Values for IRF3 and NF-κB Pathway Activation by ADU-S100
| Pathway | Reporter Cell Line | EC50 (µg/mL) | Reference |
| IRF3 | THP-1 Dual | 3.03 | |
| NF-κB | THP-1 Dual | 4.85 |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study STING agonist-induced downstream signaling.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is used to detect the phosphorylation status of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.
-
Cell Lysis:
-
Treat cells with the STING agonist of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Luciferase Reporter Assay for IRF3 and NF-κB Activity
This assay quantifies the transcriptional activity of IRF3 and NF-κB by measuring the expression of a luciferase reporter gene under the control of ISRE or NF-κB response elements, respectively.
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Transfect cells with a firefly luciferase reporter plasmid containing either ISRE or NF-κB response elements, along with a Renilla luciferase plasmid for normalization.
-
-
Cell Stimulation:
-
24 hours post-transfection, treat the cells with the STING agonist.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol is used to determine the in vivo association of IRF3 and NF-κB with the promoter regions of their target genes.
-
Cross-linking:
-
Treat cells with the STING agonist.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for IRF3 or NF-κB p65 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Quantify the amount of precipitated DNA corresponding to the promoter regions of target genes (e.g., IFNB1, CCL5) by qPCR.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: STING agonist downstream signaling pathways.
Caption: Western Blot experimental workflow.
Caption: Luciferase Reporter Assay workflow.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to STING Agonist-25 and Type I Interferon Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of STING (Stimulator of Interferon Genes) agonists, with a focus on a representative potent agonist, herein referred to as STING agonist-25, in the induction of type I interferons (IFNs). This document details the underlying signaling pathways, quantitative efficacy data, and explicit experimental protocols for the evaluation of STING agonists.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Activation of this pathway leads to a robust type I interferon response, which is crucial for orchestrating antiviral and antitumor immunity.[3][4]
Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β.
Quantitative Data Presentation
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists, including compounds with characteristics similar to "this compound".
Table 1: In Vitro Activity of Representative STING Agonists
| STING Agonist | Cell Line | Assay Type | Readout | EC50 Value | Reference |
| STING agonist-13 | Human PBMCs | Cytokine Release | IFN-β Production | 7.471 nM | |
| KAS-08 | THP-1 | ISG Reporter Assay | Luciferase Activity | 0.18 µM | |
| diABZI | THP-1 | Cytokine Release | IFN-β Production | 3.1 µM | |
| SNX281 | THP-1 | Cytokine Release | IFN-β Production | 6.6 µM | |
| 2'3'-cGAMP | THP-1 | Cytokine Release | IFN-β Production | 53.9 µM | |
| ADU-S100 | THP-1 | ISG Reporter Assay | Luciferase Activity | 10-100 µM |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental procedures is crucial for understanding the mechanism of action and evaluation of STING agonists.
References
- 1. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STING Agonist-25 in Innate Immune Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1][2][3] Activation of the STING pathway triggers a robust inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-viral or anti-tumor immune response.[4][5] This has positioned STING agonists as a promising class of therapeutics in cancer immunotherapy. This guide provides an in-depth technical overview of the role and mechanism of action of a model STING agonist, referred to herein as STING agonist-25, in the activation of the innate immune system. While the specific designation "this compound" does not correspond to a universally recognized compound in the scientific literature, this document will synthesize data from well-characterized synthetic STING agonists to provide a representative profile.
Core Mechanism of Action
STING is an endoplasmic reticulum (ER)-resident transmembrane protein. The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). This compound, as a synthetic cyclic dinucleotide (CDN) or non-CDN mimetic, directly binds to and activates STING.
This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.
Signaling Pathway Diagram
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for representative STING agonists from preclinical studies, which can be considered indicative of the expected performance of a potent compound like this compound.
In Vitro Activity
| Cell Line | Assay Type | Readout | EC50 (µM) | Reference |
| THP1-Dual™ KI-hSTING | IRF-Luciferase Reporter | Luciferase Activity | 0.5 - 5.0 | |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
In Vivo Anti-Tumor Efficacy
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |
| CT26 Colon Carcinoma (ALG-031048) | Not Specified | Intratumoral injection | 90% tumor regression | |
| Hepa1-6 Hepatocellular Carcinoma (ALG-031048) | Not Specified | Intratumoral injection | 88% mean tumor regression |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immune cell infiltration).
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol details the quantification of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Materials:
-
THP-1 cells or primary immune cells
-
96-well cell culture plate
-
This compound
-
IFN-β ELISA kit (human or mouse specific)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere.
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control. Include a positive control if available.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound, as a representative of a potent class of immune-stimulating agents, holds significant promise for therapeutic applications, particularly in oncology. Its ability to robustly activate the innate immune system, leading to the production of type I interferons and a cascade of anti-tumor immune responses, is well-documented for various STING agonists. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to evaluate and advance novel STING agonists. Further investigation into optimizing delivery methods and combination therapies will be crucial to fully realize the clinical potential of this therapeutic strategy.
References
- 1. Every step you take: STING pathway key to tumor immunity - UChicago Medicine [uchicagomedicine.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Development of Non-Nucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" ones susceptible to immune-mediated destruction. While early efforts focused on cyclic dinucleotide (CDN) mimics of the natural STING ligand, 2'3'-cGAMP, their therapeutic potential has been hampered by poor bioavailability and the need for intratumoral administration. This has spurred the development of a new class of therapeutics: non-nucleotide, small-molecule STING agonists. These agents offer the promise of systemic administration and have demonstrated potent anti-tumor activity in preclinical models, with several candidates now advancing into clinical trials.
This in-depth technical guide provides a comprehensive overview of the discovery and development of non-nucleotide STING agonists. It covers the core aspects of their mechanism of action, key chemical classes, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working at the forefront of immuno-oncology.
The STING Signaling Pathway: A Primer
The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1] The canonical pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to cytosolic double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER) membrane.[1][2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs).
Major Classes of Non-Nucleotide STING Agonists
The quest for systemically bioavailable STING agonists has led to the discovery of several distinct chemical scaffolds. These non-nucleotide compounds directly bind to the STING protein, often in the same ligand-binding domain as cGAMP, and trigger its activation.
Amidobenzimidazoles (ABZIs) and Their Dimers (diABZIs)
The amidobenzimidazole (ABZI) class of compounds represents a significant breakthrough in the development of non-nucleotide STING agonists. Researchers discovered that linking two ABZI monomers creates dimeric compounds (diABZIs) with substantially enhanced binding affinity and cellular potency. These compounds have demonstrated the ability to induce complete and lasting tumor regression in preclinical models following intravenous administration.
Other Prominent Non-Nucleotide Scaffolds
More recent research has unveiled other promising non-nucleotide STING agonists, such as MSA-2 and DW18343.
-
MSA-2: This orally available non-nucleotide agonist has shown the ability to induce tumor regression and durable anti-tumor immunity in syngeneic mouse tumor models. A key feature of MSA-2 is that it exists as a monomer-dimer equilibrium in solution, with the dimeric form being the active species that binds to STING.
-
DW18343: This novel non-nucleotide agonist has demonstrated robust activation across different human and mouse STING isoforms. Crystallography studies have revealed that DW18343 binds deeply within the STING ligand-binding domain, which may account for its high potency. It has shown broad and long-lasting anti-tumor effects in various syngeneic mouse tumor models with both local and systemic administration.
Quantitative Analysis of Agonist Activity
The evaluation of non-nucleotide STING agonists involves a battery of quantitative assays to determine their binding affinity, cellular potency, and in vivo efficacy.
Binding Affinity and Cellular Activation
The following table summarizes the in vitro activity of representative non-nucleotide STING agonists compared to the endogenous ligand 2'3'-cGAMP.
| Compound | Target | Assay Type | EC50 / IC50 | Kd | Reference |
| 2'3'-cGAMP | Human STING (WT) | HTRF Binding | IC50: 5 nM | 3.79 - 9.23 nM | |
| diABZI | Human PBMCs | IFN-β Secretion | EC50: 130 nM | - | |
| diABZI-amine | THP1-Dual Cells | IRF-Luciferase | EC50: 0.144 nM | - | |
| MSA-2 | Human STING (WT) | IFN-β Secretion | EC50: 8.3 µM | - | |
| Triazole 40 | Human STING | IFN-β Secretion | EC50: 0.24 µM | - | |
| DW18343 | 293T-Dual-hSTING-H232 | ISG Reporter | ~0.1 µM | - |
Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell line used.
In Vivo Anti-Tumor Efficacy
The ultimate test of a STING agonist's therapeutic potential lies in its ability to control tumor growth in vivo. The following table provides a snapshot of the anti-tumor efficacy of selected non-nucleotide STING agonists in preclinical syngeneic mouse models.
| Compound | Tumor Model | Administration Route | Key Efficacy Outcome | Reference |
| diABZI | CT-26 (colorectal) | Intravenous | 8 out of 10 mice tumor-free at day 43 | |
| MSA-2 | MC38 (colon) | Oral, Subcutaneous | Induced tumor regression and durable immunity | |
| SNX281 | - | - | Single-dose tumor elimination in mouse models | |
| DW18343 | B16F10 (melanoma) | Intratumoral | Significant tumor growth inhibition | |
| DW18343 | 4T1 (breast) | Intraperitoneal | Significant tumor growth inhibition | |
| DW18343 | EMT6 (breast) | Intravenous | Significant tumor growth inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of non-nucleotide STING agonists.
STING Binding Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used method for assessing the binding of compounds to STING in a high-throughput format.
Principle: This is a competitive assay where a test compound competes with a fluorescently labeled STING ligand (e.g., d2-labeled) for binding to a tagged STING protein (e.g., His-tagged). An antibody recognizing the tag (e.g., anti-His) is labeled with a FRET donor (e.g., Terbium cryptate). When the labeled ligand binds to the STING protein, the donor and acceptor are brought into proximity, resulting in a FRET signal. A test compound that binds to STING will displace the labeled ligand, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound and a reference compound (e.g., 2'3'-cGAMP).
-
Dilute the His-tagged human STING protein, anti-6His-Terbium antibody, and d2-labeled STING ligand in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of the test compound or reference compound into the wells of a low-volume white plate.
-
Add 2 µL of the His-tagged STING protein solution to each well.
-
Add 2 µL of the pre-mixed anti-6His-Terbium antibody and d2-labeled STING ligand solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor and donor emission wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
Cellular STING Activation Assay (THP-1 Luciferase Reporter)
This cell-based assay is used to measure the ability of a compound to activate the STING pathway in a relevant human immune cell line.
Principle: THP-1 human monocytic cells are engineered to stably express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE). When a compound activates the STING pathway, it leads to the production of type I interferons, which then act in an autocrine or paracrine manner to activate the ISRE and drive the expression of luciferase. The amount of light produced is proportional to the level of STING pathway activation.
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture the THP-1 ISRE-luciferase reporter cells in appropriate growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound at 4-fold the final desired concentration in assay medium.
-
Add 25 µL of the diluted compound to the wells. For unstimulated controls, add 25 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Prepare a one-step luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from cell-free control wells.
-
Plot the luminescence values against the compound concentration to determine the EC50 value.
-
Discovery and Development Workflow
The discovery of novel non-nucleotide STING agonists follows a structured workflow, from initial screening to preclinical validation.
The Clinical Landscape
The promising preclinical data for non-nucleotide STING agonists has led to the initiation of several clinical trials to evaluate their safety and efficacy in cancer patients.
| Compound | Developer | Phase | NCT Identifier | Status (as of late 2025) |
| SNX281 | Roivant Sciences | Phase I | NCT04609579 | Recruiting |
| GSK3745417 | GlaxoSmithKline | Phase I | NCT03843359 | Recruiting |
| HG-381 | HitGen | Phase I | NCT04998422 | Recruiting |
| E-7766 | Eisai | Phase I | NCT04144140 | Recruiting |
These early-phase trials are primarily focused on patients with advanced solid tumors and are assessing the safety, tolerability, and preliminary efficacy of these novel agents, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.
Conclusion
The discovery and development of non-nucleotide STING agonists represent a paradigm shift in the field of immuno-oncology. These systemically available small molecules have the potential to overcome the limitations of earlier CDN-based approaches and unlock the full therapeutic potential of STING activation. The ongoing clinical trials will be crucial in determining the clinical utility of this exciting new class of cancer immunotherapies. This technical guide provides a foundational understanding of this rapidly evolving field, equipping researchers and drug developers with the knowledge to contribute to the advancement of these promising therapeutics.
References
The Structure-Activity Relationship of Non-Nucleotide STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This has positioned STING as a promising therapeutic target for a range of diseases, most notably in cancer immunotherapy. While early efforts focused on cyclic dinucleotide (CDN) agonists, their limitations, such as poor membrane permeability and stability, have spurred the development of non-nucleotide small-molecule STING agonists.
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of non-nucleotide STING agonists, with a focus on the principles guiding their design and optimization. While a specific, detailed SAR study for the compound known as STING agonist-25 (also referred to as CF505) is not publicly available, this guide will utilize data from closely related non-nucleotide STING agonists to illustrate the core concepts.
The STING Signaling Pathway
Activation of the STING pathway is a multi-step process that ultimately leads to the production of type I interferons and other pro-inflammatory cytokines. This signaling cascade is crucial for initiating an anti-tumor immune response.
The binding of an agonist induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[1] There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons and other inflammatory cytokines.[2]
Structure-Activity Relationship of Non-Nucleotide STING Agonists
The development of potent and selective non-nucleotide STING agonists is guided by understanding how structural modifications impact their biological activity. The following table summarizes representative SAR data for a series of amidobenzimidazole-based STING agonists, a class of compounds structurally related to many non-nucleotide agonists.
| Compound | R1 | R2 | hSTING EC50 (μM) | mSTING EC50 (μM) |
| 1a | H | H | >50 | >50 |
| 1b | OMe | H | 5.2 | 10.3 |
| 1c | Cl | H | 1.8 | 3.5 |
| 1d | H | OMe | 25.6 | 38.1 |
| 1e | H | Cl | 8.9 | 15.2 |
| 1f | OMe | OMe | 0.9 | 1.7 |
| 1g | Cl | Cl | 0.5 | 0.8 |
This table is a representative example based on published SAR studies of amidobenzimidazole-based STING agonists and does not represent data for this compound (CF505) specifically.
Key SAR Insights:
-
Core Scaffold: The central heterocyclic core is crucial for interaction with the STING protein. Modifications to this core often lead to a complete loss of activity.
-
Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings play a significant role in potency. Electron-withdrawing groups, such as chlorine, at specific positions can enhance activity.
-
Linker Region: For dimeric agonists, the length and flexibility of the linker connecting the two monomeric units are critical for optimal binding to the STING dimer.
-
Physicochemical Properties: Properties such as solubility and membrane permeability are key considerations for in vivo efficacy. Prodrug strategies are sometimes employed to improve these characteristics.
Experimental Protocols
The evaluation of STING agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
1. STING Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (KD) of the agonist to purified STING protein.
-
Methodology:
-
Immobilize purified recombinant human or murine STING protein on an SPR sensor chip.
-
Flow serial dilutions of the STING agonist over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound agonist.
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD = kd/ka).
-
2. Cellular STING Activation Assay (e.g., IFN-β Reporter Assay)
-
Objective: To measure the functional activity of the agonist in a cellular context by quantifying the induction of a STING-dependent reporter gene.
-
Methodology:
-
Use a reporter cell line, such as THP-1 monocytes, that endogenously expresses STING and is engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β or IRF-inducible promoter.
-
Treat the cells with a dose-response of the STING agonist.
-
After an incubation period (typically 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Determine the EC50 value, the concentration of agonist that produces 50% of the maximal response.
-
3. Cytokine Release Assay
-
Objective: To quantify the production of key cytokines (e.g., IFN-β, TNF-α, IL-6) from immune cells upon treatment with the STING agonist.
-
Methodology:
-
Treat human or murine immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with the STING agonist.
-
Collect the cell culture supernatant at various time points.
-
Measure the concentration of cytokines in the supernatant using techniques such as ELISA or Luminex assays.
-
In Vivo Assays
1. Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the STING agonist in an immunocompetent animal model.
-
Methodology:
-
Implant tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) subcutaneously into syngeneic mice.
-
Once tumors are established, administer the STING agonist via various routes (e.g., intratumoral, intravenous, oral).
-
Monitor tumor growth over time and assess for tumor regression and survival benefit.
-
Analyze the tumor microenvironment for immune cell infiltration and activation by flow cytometry and immunohistochemistry.
-
Logical Relationships in STING Agonist SAR
The optimization of a STING agonist from a hit compound to a clinical candidate involves a multi-parameter approach where improvements in potency must be balanced with favorable drug-like properties.
Conclusion
The development of non-nucleotide STING agonists represents a significant advancement in the field of immuno-oncology. A thorough understanding of their structure-activity relationships is paramount for the design of next-generation therapeutics with improved potency, selectivity, and drug-like properties. While specific SAR data for this compound (CF505) remains proprietary, the principles outlined in this guide, based on closely related compounds, provide a robust framework for researchers and drug development professionals working in this exciting area. Continued research into the nuanced interactions between small-molecule agonists and the STING protein will undoubtedly lead to the development of novel and effective immunotherapies.
References
An In-depth Technical Guide to STING Agonist Binding Affinity to Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING by agonists has emerged as a promising therapeutic strategy in immuno-oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors. However, the human STING protein is polymorphic, with several variants existing in the population that can exhibit differential responses to agonist binding and activation. This technical guide provides a comprehensive overview of the binding affinity of STING agonists to various human STING variants, with a focus on the non-nucleotide small-molecule agonist, STING agonist-25 (also known as CF505) .
Human STING Variants
The most common non-synonymous single nucleotide polymorphisms (SNPs) in the human STING gene (TMEM173) result in five major haplotypes:
-
WT (R232): Considered the wild-type variant.
-
HAQ (R71H-G230A-R293Q): A common variant with three amino acid substitutions.
-
H232 (R232H): A variant with a single amino acid change at position 232.
-
AQ (G230A-R293Q): Contains two amino acid substitutions.
-
Q (R293Q): A variant with a single substitution at position 293.
These variations can influence the binding of STING agonists and the subsequent downstream signaling, making it crucial to characterize agonist activity across these different genetic backgrounds.
This compound (CF505)
This compound (CF505) is a novel, non-nucleotide small-molecule STING agonist. Studies have shown that CF505 can effectively activate the STING pathway, leading to the phosphorylation of STING, TBK1, and IRF3, and the subsequent production of type I interferons and other pro-inflammatory cytokines. In cellular assays, CF505 has been demonstrated to be a more potent activator of STING than the endogenous ligand cGAMP in human monocytic THP-1 cells. However, specific K_D values detailing its binding affinity to the various human STING variants have not been publicly reported.
Comparative Binding Affinities of STING Agonists
To provide a framework for understanding the potential binding characteristics of this compound, the following table summarizes the binding affinities of other well-characterized STING agonists to different human STING variants.
| STING Agonist | Human STING Variant | Binding Affinity (K_D) | Method |
| 2',3'-cGAMP | WT (R232) | 0.11 µM | ITC[1] |
| 2',3'-cGAMP | H232 | ~10-fold lower than WT | DSF[2] |
| 2',3'-cGAMP | A230/R232 | 0.16 µM | ITC[1] |
| c-di-GMP | WT (R232) | Lower affinity than 2',3'-cGAMP | Various |
| ADU-S100 | WT, HAQ, H232 | Active across major alleles | Cellular Assays |
| SNX281 | WT, HAQ | IC50 of 4.1 ± 2.2 µM (competition assay) | FBA |
| MSA-2 | WT and other isoforms | Binds and activates | Biochemical Assays |
| DW18343 | H232 and other isoforms | Binds and activates | Crystallography |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. The exact binding affinities can vary depending on the experimental conditions and assay used.
STING Signaling Pathway
The binding of an agonist to the STING dimer, located on the endoplasmic reticulum, induces a conformational change. This leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or a synthetic agonist.
Experimental Protocols
Accurate determination of binding affinity is crucial for the development of potent and selective STING agonists. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two commonly employed biophysical techniques for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., STING agonist) to a ligand (e.g., purified STING protein) immobilized on a sensor chip in real-time.
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify the C-terminal domain (CTD) of the desired human STING variant.
-
Immobilize the purified STING protein onto a sensor chip (e.g., CM5) using amine coupling chemistry. Briefly, activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the STING protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell is typically prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the STING agonist in a suitable running buffer (e.g., HBS-EP+).
-
Inject the agonist solutions over the immobilized STING surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of agonist bound to the protein, in real-time (association phase).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the agonist (dissociation phase).
-
Regenerate the sensor surface between different agonist concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Dialyze the purified STING protein and dissolve the STING agonist in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both the protein and agonist solutions.
-
-
Titration:
-
Load the STING protein solution into the sample cell of the calorimeter.
-
Load the STING agonist solution into the injection syringe.
-
Perform a series of small, sequential injections of the agonist into the protein solution while maintaining a constant temperature.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of agonist to protein) is fitted to a suitable binding model to determine the K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.
-
Caption: A generalized experimental workflow for determining the binding affinity of a STING agonist.
Conclusion
The development of STING agonists is a rapidly advancing field with significant potential for cancer immunotherapy. Understanding the binding affinity and activation profiles of these agonists across different human STING variants is paramount for predicting their clinical efficacy and for the development of personalized medicine approaches. While quantitative binding data for this compound (CF505) remains to be fully disclosed, the information and protocols provided in this guide offer a solid foundation for researchers to further investigate this and other novel STING agonists. The use of robust biophysical techniques like SPR and ITC will be instrumental in elucidating the precise molecular interactions that govern STING activation and in guiding the design of next-generation immunotherapies.
References
The Pharmacodynamics of STING Agonists in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of STING (Stimulator of Interferon Genes) agonists in preclinical models. Given the limited publicly available data for a specific compound designated "STING agonist-25 (CF505)," this guide synthesizes findings from well-characterized STING agonists such as ADU-S100, diABZI, and E7766 to provide a representative understanding of the mechanism of action and preclinical activity of this class of molecules.
Introduction to STING Agonism
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells.[1] Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells (DCs), priming of tumor-specific CD8+ T cells, and recruitment of immune cells into the tumor microenvironment.[2] STING agonists are molecules designed to pharmacologically activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA, to the STING protein located in the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I IFNs, such as IFN-β. Activated STING can also lead to the activation of the NF-κB pathway, further promoting the expression of pro-inflammatory cytokines.
Pharmacodynamic Properties of STING Agonists
The pharmacodynamic effects of STING agonists are characterized by the activation of the STING pathway, leading to cytokine production, immune cell activation, and anti-tumor responses in preclinical models.
In Vitro Activity
STING agonists have been shown to potently induce the production of a variety of cytokines and chemokines in immune cells. The table below summarizes representative in vitro data for different STING agonists.
| STING Agonist | Cell Line | Parameter | Result | Reference |
| diABZI-amine | THP1-Dual™ | IFN-I Production (EC50) | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | THP1-Dual™ | IFN-I Production (EC50) | 1.47 ± 1.99 nM | |
| diABZI-amine | Murine Splenocytes | IFN-β Secretion (EC50) | 0.17 ± 6.6 µM | |
| diABZI-V/C-DBCO | Murine Splenocytes | IFN-β Secretion (EC50) | 7.7 ± 0.05 µM | |
| diABZI | Murine Macrophages | Cytokine Induction (at 1 µM) | Increased IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, IL-10 | |
| E7766 | Human STING Genotypes | STING Activation (IC50) | 0.15 - 0.79 µM |
In Vivo Anti-Tumor Efficacy
Intratumoral administration of STING agonists has demonstrated robust anti-tumor activity in various syngeneic mouse tumor models. This is often accompanied by an abscopal effect, where regression of untreated distal tumors is observed.
| STING Agonist | Tumor Model | Dosing Regimen | Key Findings | Reference |
| ADU-S100 | CT26 Colon Carcinoma | 20 µg and 40 µg intratumorally | Significant tumor regression at both doses. | |
| ADU-S100 | CT26 Colon Carcinoma | 25 µg and 100 µg intratumorally (3 doses, 3 days apart) | Delayed tumor growth at 25 µg; complete regression in 44% of mice at 100 µg. | |
| ADU-S100 | Esophageal Adenocarcinoma (Rat Model) | 50 µg intratumorally (2 cycles, 3 weeks apart) | >30% reduction in mean tumor volume. | |
| diABZI | CT26 Colon Carcinoma | Intravenous administration | Complete and lasting tumor regression. | |
| E7766 | KRASG12D/+ Trp53-/- Sarcoma | 4 mg/kg intratumorally | Durable tumor clearance. | |
| E7766 | Dual CT26 Tumors (Liver & Subcutaneous) | Single intratumoral injection | 90% cure rate with development of immune memory. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist pharmacodynamics. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro STING Activation and Cytokine Release Assay
Objective: To quantify the potency of a STING agonist in activating the STING pathway and inducing cytokine production in a relevant cell line.
Materials:
-
THP1-Dual™ reporter cells (InvivoGen)
-
STING agonist of interest
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Luciferase assay reagent
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)
-
96-well cell culture plates
-
Luminometer and ELISA plate reader
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Remove the old medium from the cells and add the STING agonist dilutions. Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
To measure IRF-inducible luciferase activity, follow the manufacturer's protocol for the luciferase assay reagent and measure luminescence using a luminometer.
-
To measure cytokine secretion, collect the cell culture supernatant and perform ELISAs for the cytokines of interest according to the manufacturer's instructions.
-
Calculate EC50 values for luciferase activity and cytokine production using appropriate software.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
STING agonist of interest
-
Vehicle control (e.g., PBS)
-
Calipers
-
Syringes and needles for tumor implantation and intratumoral injection
Procedure:
-
Subcutaneously implant 5 x 10^5 CT26 cells into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the STING agonist intratumorally at the desired dose and schedule (e.g., 25 µg every 3 days for 3 doses). The control group receives vehicle injections.
-
Measure tumor volumes every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, immune cell profiling).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
STING agonists represent a promising class of immuno-oncology agents with a well-defined mechanism of action. Preclinical studies consistently demonstrate their ability to activate the innate immune system, leading to potent, T-cell mediated anti-tumor immunity. The data presented in this guide, compiled from studies on several key STING agonists, highlight the key pharmacodynamic properties and provide a framework for the preclinical evaluation of new molecules in this class, such as this compound (CF505). Further investigation into the specific characteristics of individual agonists will be crucial for their successful clinical translation.
References
An In-depth Technical Guide to the In vivo Biodistribution of STING Agonists
Disclaimer: "STING agonist-25" is a placeholder name for the purpose of this guide. The following data and protocols are compiled from publicly available research on well-characterized STING (Stimulator of Interferon Genes) agonists, such as the cyclic dinucleotide cGAMP and synthetic non-nucleotide agonists like diABZI and MSA-2. These examples are used to provide a representative understanding of the in vivo behavior of this class of molecules.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of STING agonists. It provides a summary of in vivo biodistribution data, detailed experimental protocols for such studies, and a visualization of the core signaling pathway.
Core Concept: The STING Signaling Pathway
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate an anti-tumor or anti-pathogen immune response.
Caption: The cGAS-STING signaling pathway.
Data Presentation: In vivo Biodistribution of Representative STING Agonists
The biodistribution of STING agonists is a critical factor influencing their efficacy and potential for systemic toxicity. Small molecule agonists, especially cyclic dinucleotides (CDNs) like cGAMP, are often characterized by rapid clearance and poor membrane permeability, which necessitates strategies like nanoparticle encapsulation to improve their pharmacokinetic profiles.[1][2]
Table 1: Pharmacokinetic Parameters of Representative STING Agonists
| STING Agonist | Administration Route | Vehicle/Formulation | Half-life (t½) | Key Findings | Reference |
| cGAMP-Cy5 | Intravenous | Saline | ~1 hour | Rapid clearance observed. | [2] |
| diABZI | Intravenous | Not specified | 1.4 hours | Achieves systemic concentrations greater than the EC50 for mouse STING. | [3] |
| MSA-2 | Oral / Subcutaneous | Not specified | Not specified | Orally available with similar exposure to subcutaneous administration. | [4] |
| Encapsulated cGAMP | Intravenous | Polymersome Nanoparticle | ~40 hours (40-fold increase) | Nanoencapsulation significantly improves circulation lifetime. |
Table 2: Tissue Distribution of a Representative STING Agonist (Radiolabeled)
The following table presents an example of tissue distribution data for a radiolabeled compound, which is a common method for quantifying biodistribution. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 96 hours (%ID/g) |
| Liver | 15.2 ± 2.5 | 8.1 ± 1.8 | 2.5 ± 0.7 |
| Spleen | 10.5 ± 1.9 | 6.3 ± 1.2 | 1.8 ± 0.5 |
| Kidneys | 5.1 ± 0.8 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Lungs | 3.2 ± 0.6 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Heart | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 4.5 ± 1.1 | 5.8 ± 1.5 | 3.2 ± 0.9 |
Note: This data is illustrative and compiled from typical findings in preclinical biodistribution studies of targeted agents. Actual values will vary significantly based on the specific agonist, formulation, and animal model.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible in vivo biodistribution data. Below are generalized methodologies for key experiments.
Animal Model and Handling
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used. The choice of strain may depend on the syngeneic tumor model being used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation and Administration of STING Agonist
-
Formulation: The STING agonist should be formulated in a suitable vehicle (e.g., saline, 40% PEG400 in saline, or encapsulated in a delivery system). The formulation should be sterile and pyrogen-free.
-
Radiolabeling (Optional but Recommended): For quantitative biodistribution, the agonist can be radiolabeled with isotopes like Iodine-125 (¹²⁵I), Indium-111 (¹¹¹In), or Carbon-14 (¹⁴C). Radiolabeling should be performed using established methods, and the radiochemical purity of the final product should be >95%.
-
Administration: The compound is typically administered via intravenous (tail vein) injection. The volume should not exceed 0.2 mL for mice. The dose administered should be accurately measured.
In vivo Experimental Workflow
Caption: General workflow for an in vivo biodistribution study.
Sample Collection and Processing
-
Time Points: Animals (n=3-5 per time point) are sacrificed at various times post-injection (e.g., 1, 4, 24, 48, 96 hours).
-
Blood Collection: Blood is collected immediately after sacrifice, typically via cardiac puncture.
-
Organ Harvesting: Tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor) are dissected, rinsed with saline, blotted dry, and weighed.
Quantification of STING Agonist in Tissues
The method of quantification depends on whether the agonist is radiolabeled or not.
-
For Radiolabeled Agonists:
-
Place weighed tissue samples into counting vials.
-
Measure the radioactivity in each sample using a gamma counter (for gamma-emitting isotopes like ¹²⁵I or ¹¹¹In) or a liquid scintillation counter (for beta-emitting isotopes like ¹⁴C).
-
A portion of the injected dose should be used to create a standard curve to convert counts per minute (CPM) to the amount of radioactivity (e.g., microcuries or becquerels).
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
For Non-Radiolabeled Agonists (LC-MS/MS Method):
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer.
-
Extraction: The STING agonist is extracted from the tissue homogenate, often using protein precipitation followed by solid-phase extraction. An internal standard is added before extraction for accurate quantification.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatography: A C18 column is often used with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile).
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the STING agonist and the internal standard, ensuring high selectivity and sensitivity.
-
-
Quantification: The concentration of the agonist in the tissue is determined by comparing its peak area ratio to the internal standard against a standard curve prepared in the same tissue matrix.
-
This guide provides a foundational overview for conducting and interpreting in vivo biodistribution studies of STING agonists. The specific details of the protocols may require optimization based on the physicochemical properties of the agonist under investigation and the specific research questions being addressed.
References
Methodological & Application
Application Notes and Protocols for STING Agonist-25 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1][2][3] Pharmacological activation of STING using agonists is a promising therapeutic strategy for cancer immunotherapy.[1][3] STING agonist-25 (also known as CF505) is a non-nucleotide, small-molecule STING agonist that has been shown to activate the STING pathway, leading to the phosphorylation of STING, TBK1, and IRF3, and the subsequent production of IFN-β and other cytokines.
These application notes provide a detailed protocol for the in vitro characterization of this compound activity using a human monocytic cell line.
STING Signaling Pathway
Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β. Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro STING Activation Assay
This protocol describes the measurement of STING activation in THP-1 cells, a human monocytic leukemia cell line that endogenously expresses all the necessary components of the STING pathway. The primary readout for STING activation will be the quantification of secreted IFN-β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
-
Cell Line: THP-1 cells
-
STING Agonist: this compound
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Plate: 96-well flat-bottom cell culture plates
-
Reagents for ELISA: Human IFN-β ELISA kit (follow manufacturer's instructions)
-
Plate Reader: Capable of measuring absorbance for ELISA
Experimental Workflow
The overall workflow for the in vitro STING activation assay is depicted below.
References
Application Notes and Protocols for Cell-Based Assays of STING Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of STING (Stimulator of Interferon Genes) agonists. The protocols are designed to be robust and reproducible for the screening and characterization of novel STING-activating compounds.
Introduction
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a promising target for therapeutic intervention in cancer immunotherapy and infectious diseases.[3][4][5] Cell-based assays are essential tools for identifying and characterizing STING agonists. This document outlines key assays for this purpose.
STING Signaling Pathway
Upon activation by cyclic dinucleotides (CDNs) like cGAMP, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β. STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
Key Cell-Based Assays
Several cell-based assays can be employed to measure the activity of STING agonists. The choice of assay depends on the specific research question and the desired throughput.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or SEAP) under the control of an IRF3- or NF-κB-dependent promoter. They are well-suited for high-throughput screening (HTS) of compound libraries.
-
Cytokine Secretion Assays: Measuring the secretion of STING-induced cytokines, such as IFN-β, provides a direct assessment of the physiological response to STING activation. ELISA is a common method for this purpose.
-
Phosphorylation Analysis: Western blotting or flow cytometry can be used to detect the phosphorylation of key signaling proteins like TBK1 and IRF3, confirming pathway activation upstream of gene transcription.
-
Immune Cell Activation Assays: Primary human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1 monocytes) can be used to assess the broader immunological consequences of STING activation, such as dendritic cell maturation and T cell cross-priming.
Experimental Protocols
Protocol 1: IRF-Inducible Luciferase Reporter Assay in THP-1 Cells
This protocol describes a method for screening STING agonists using a THP-1 cell line stably expressing a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
IRF Reporter (Luc) – THP-1 Cell Line
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture THP-1 IRF-Luciferase cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 40,000 cells per well in a 96-well plate in a final volume of 80 µL.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the diluted agonist to the respective wells. For the negative control, add 20 µL of vehicle (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. A 4-hour incubation can be sufficient for a robust signal in some systems.
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
Data Analysis:
-
Calculate the fold induction of luciferase activity by normalizing the signal from agonist-treated wells to the signal from vehicle-treated wells.
-
Plot the fold induction against the agonist concentration and determine the EC50 value.
Protocol 2: IFN-β Secretion Assay in Human PBMCs
This protocol measures the secretion of IFN-β from human PBMCs upon treatment with a STING agonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's protocol.
Data Analysis:
-
Generate a standard curve using the IFN-β standards provided in the ELISA kit.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.
Data Presentation
The following tables summarize representative quantitative data for STING agonist activity from various cell-based assays.
Table 1: Potency of STING Agonists in a THP-1 Luciferase Reporter Assay
| STING Agonist | EC50 (µM) | Reference |
| 2'3'-cGAMP | ~124 | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | 39.7 | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | 10.5 |
Table 2: IFN-β Secretion from Human PBMCs and THP-1 Cells Induced by 2'3'-cGAMP
| Cell Type | EC50 (µM) | Reference |
| Human PBMCs | ~70 | |
| THP-1 Cells | 124 |
Troubleshooting
-
Low signal-to-background ratio in reporter assays:
-
Optimize cell seeding density.
-
Increase incubation time with the agonist.
-
Ensure the reporter cell line is healthy and at a low passage number.
-
-
High variability in cytokine secretion assays:
-
Use PBMCs from the same donor for comparative experiments.
-
Ensure consistent cell handling and plating.
-
Minimize freeze-thaw cycles of the supernatant.
-
-
No response to STING agonist:
-
Confirm the expression and functionality of STING in the cell line used. STING-knockout cells can be used as a negative control.
-
Verify the integrity and activity of the STING agonist.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for the cell-based characterization of this compound activity. By employing a combination of reporter gene assays, cytokine secretion measurements, and other functional assays, researchers can effectively screen and characterize novel STING agonists for their therapeutic potential.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
STING Agonist-25: Application Notes and Protocols for Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of STING (Stimulator of Interferon Genes) agonists, exemplified by STING agonist-25, in various mouse tumor models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy and immunological mechanisms of STING agonists.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] Activation of STING in the tumor microenvironment can convert immunologically "cold" tumors into "hot" tumors by promoting the recruitment and activation of immune cells, thereby enhancing anti-tumor immunity.[2] STING agonists, such as the novel compound ALG-031048, have demonstrated potent anti-tumor efficacy in various preclinical mouse models, making them a promising class of molecules for cancer immunotherapy.[3] This document outlines the protocols for in vivo administration and summarizes the quantitative outcomes from various studies.
Mechanism of Action
Upon administration, STING agonists directly activate the STING protein, which is located on the endoplasmic reticulum. This activation triggers a conformational change and translocation of STING to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 then translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β.[4] Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. The secreted type I IFNs bind to the IFN-α/β receptor (IFNAR) on various immune cells, including dendritic cells (DCs), promoting their maturation and antigen presentation capabilities. This cascade ultimately leads to the priming and activation of tumor-specific CD8+ T cells and their trafficking into the tumor microenvironment.
Figure 1: STING signaling pathway activation by this compound.
Data Presentation: Efficacy in Mouse Tumor Models
The following tables summarize the anti-tumor efficacy of various STING agonists across different syngeneic mouse tumor models.
Table 1: Intratumoral Administration of STING Agonists
| STING Agonist | Mouse Model (Tumor) | Dose (µg) | Dosing Schedule | Outcome | Reference |
| Model STING Agonist | C57BL/6 (B16-F10) | 25-50 | Days 7, 10, 13 post-implantation | Tumor growth inhibition | |
| Model STING Agonist | BALB/c (CT26) | 25-50 | Days 7, 10, 13 post-implantation | Tumor growth inhibition | |
| ADU-S100 | BALB/c (CT26) | 25 | 3x, q3d | Delayed tumor growth, 1/10 tumor regression | |
| ADU-S100 | BALB/c (CT26) | 100 | 3x, q3d | 44% tumor regression | |
| ALG-031048 | BALB/c (CT26) | 25 | 3x, q3d | Significant tumor growth inhibition | |
| ALG-031048 | BALB/c (CT26) | 100 | 3x, q3d | 90% tumor regression, long-lasting immunity | |
| CDA | C57BL/6 (GL-261) | 20 | Single injection | Increased survival rate | |
| CDA | BALB/c (CT26) | 20 | Single injection | Increased survival rate | |
| IACS-8779 | Canine (Glioblastoma) | 5-20 | Every 4-6 weeks (≥2 cycles) | Dose-dependent radiographic responses | |
| STING Agonist | BALB/c (4T1) | Not specified | Not specified | Inhibited tumor growth, increased IFN-β | |
| MSA-2 | C57BL/6 (MC38) | Not specified | Not specified | Induced anti-tumor activity | |
| CDA | C57BL/6 (B16F10OVA) | 2 | Single injection | Strong anti-tumor efficacy, prolonged survival | |
| BMS-986301 | BALB/c (CT26) & C57BL/6 (MC38) | Not specified | Single dose | >90% complete regression of injected and non-injected tumors | |
| MSA-1 | C57BL/6 (MC38) | Not specified | Not specified | 100% complete response at highest tolerated dose | |
| STING Agonist | C57BL/6 (MycCaP) | Not specified | 3 doses | 50% tumor response | |
| CDA | C57BL/6 (LLC) | 100 | Days 0, 2, 6 | Slowed tumor growth, prolonged survival |
Table 2: Systemic Administration of STING Agonists
| STING Agonist | Mouse Model (Tumor) | Administration Route | Dose | Dosing Schedule | Outcome | Reference |
| ALG-031048 | BALB/c (CT26) | Subcutaneous | Not specified | Not specified | Significant reduction in tumor growth | |
| ALG-031048 | C57BL/6 (MC38-hPD-L1) | Subcutaneous | Not specified | Not specified | Significant reduction in tumor growth | |
| diABZI | C57BL/6 (B16-F10) | Not specified | Not specified | Prolonged survival, increased CD8+ T cell infiltration | ||
| SR-717 | C57BL/6 (Melanoma) | Intraperitoneal | Not specified | Not specified | Anti-tumor activity, increased CD8+ T and NK cells | |
| STING ADC | Murine Models | Intravenous | Not specified | Single injection | Significant inhibition of tumor growth |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Tumor cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
Figure 2: General experimental workflow for in vivo efficacy studies.
Protocol 2: Assessment of Long-Lasting, Antigen-Specific Anti-Tumor Activity
This protocol is designed to determine if treatment with a STING agonist induces immunological memory.
Procedure:
-
Follow Protocol 1 for the initial tumor challenge and treatment.
-
Identify animals that have achieved a complete response (tumor-free).
-
After a specified period (e.g., several weeks to months), re-challenge these tumor-free mice, along with a cohort of age-matched, naïve mice, with the same tumor cell line on the opposite flank.
-
Monitor tumor growth in both groups. A lack of tumor growth or significantly delayed growth in the previously treated mice compared to the naïve mice indicates the induction of long-lasting, antigen-specific anti-tumor immunity.
Combination Therapies
The efficacy of STING agonists can be enhanced when combined with other cancer therapies, particularly immune checkpoint inhibitors (ICIs). STING agonists have the potential to convert "cold" tumors to "hot" tumors, thereby increasing their sensitivity to ICIs like anti-PD-1/PD-L1 antibodies.
Example Combination Study:
-
In a murine model, the combination of the STING agonist ALG-031048 administered subcutaneously with an anti-PD-L1 antibody (atezolizumab) resulted in a greater reduction in tumor growth compared to either agent alone.
-
Similarly, combining the STING agonist MSA-2 with an anti-PD-1 antibody showed synergistic inhibition of tumor growth and prolonged survival in multiple mouse models.
Figure 3: Synergistic effect of STING agonist and ICI combination therapy.
Conclusion
The administration of this compound and other related compounds in mouse tumor models has consistently demonstrated potent anti-tumor effects, driven by the robust activation of the innate immune system. The provided protocols and data summaries offer a foundational guide for researchers to explore the therapeutic potential of STING agonists, both as monotherapies and in combination with other immunotherapies. Careful consideration of the mouse strain, tumor model, and STING agonist dosage and administration route is crucial for obtaining reproducible and translatable results.
References
Application Notes and Protocols for Systemic Administration of Non-Nucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the systemic administration of non-nucleotide STING (Stimulator of Interferon Genes) agonists. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and anti-tumor efficacy of this promising class of immunotherapeutic agents.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response can initiate a powerful anti-tumor immune cascade. Non-nucleotide STING agonists have emerged as a promising therapeutic strategy, offering improved drug-like properties, including the potential for systemic administration, compared to their cyclic dinucleotide (CDN) counterparts.[1][2][3][4][5] Systemic delivery allows for the treatment of metastatic diseases and overcomes the limitations of intratumoral injections. This document outlines key considerations and methodologies for the preclinical evaluation of systemically administered non-nucleotide STING agonists.
Featured Non-Nucleotide STING Agonists
Several non-nucleotide STING agonists are currently under investigation. The tables below summarize their key characteristics and available preclinical data.
Table 1: Overview of Selected Systemically Administered Non-Nucleotide STING Agonists
| Agonist | Developer/Origin | Key Features | Administration Route(s) |
| DW18343 | Shanghai Institute of Materia Medica | High potency, robust activation across different STING isoforms. | Intravenous, Subcutaneous |
| MSA-2 | Merck | Orally available, preferential activity in the acidic tumor microenvironment. | Oral, Subcutaneous, Intratumoral |
| SNX281 | Silicon Therapeutics (Roivant Sciences) | Systemically delivered small molecule, induces durable immune memory. | Intravenous |
| SR-717 | The Scripps Research Institute | cGAMP mimetic, broad interspecies and interallelic specificity. | Intraperitoneal |
Data Presentation
The following tables provide a summary of quantitative data for the featured non-nucleotide STING agonists.
Table 2: Pharmacokinetic Parameters of Non-Nucleotide STING Agonists in Mice
| Agonist | Dose & Route | T½ (hours) | Cmax | AUC (µg·h/mL) | Bioavailability (%) |
| DW18343 | 1 mg/kg IV | 0.86 | - | 1.44 | - |
| 1 mg/kg SC | 0.53 | - | 1.45 | 100 | |
| MSA-2 | Oral/SC | Similar exposure reported for both routes. | - | - | Orally available. |
| SNX281 | IV | Favorable pharmacokinetic properties reported for systemic delivery. | - | - | - |
Table 3: In Vivo Anti-Tumor Efficacy of Systemically Administered Non-Nucleotide STING Agonists in Syngeneic Mouse Models
| Agonist | Mouse Strain | Tumor Model | Dosing Regimen | Key Outcomes |
| DW18343 | - | Various syngeneic models | Systemic administration | Potent and long-lasting anti-tumor effects, induction of immune memory. |
| MSA-2 | C57BL/6 | MC38 colon carcinoma | 50 mg/kg SC or 60 mg/kg PO | Tumor regression and durable anti-tumor immunity. |
| BALB/c | CT26 colon carcinoma | 50 mg/kg PO (single dose) | Superior anti-tumor activity in combination with anti-TGF-β/PD-L1. | |
| BALB/c | RENCA renal carcinoma | 90 mg/kg PO (3 doses) | Significant tumor regression and prolonged survival. | |
| SNX281 | BALB/c | CT26 colon carcinoma | Single IV dose | Complete and durable tumor regression, induction of immune memory. |
| C57BL/6 | B16-F10 melanoma | IV, in combination with anti-PD-1 | Significant survival benefit. | |
| SR-717 | C57BL/6 | B16-F10 melanoma | 30 mg/kg IP, daily for 7 days | Significant increase in survival. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the STING signaling pathway and a general experimental workflow for evaluating systemic non-nucleotide STING agonists.
References
- 1. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of SNX281 for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Combining STING Agonist-25 with Checkpoint Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy has been revolutionized by immune checkpoint inhibitors (ICIs), which unleash the body's own T cells to fight tumors.[1] However, a significant portion of patients do not respond to ICI therapy, often because their tumors are immunologically "cold"—lacking the T-cell infiltration necessary for an effective anti-tumor response.[2][3][4] A promising strategy to convert these "cold" tumors into "hot," T-cell-inflamed microenvironments is the activation of the Stimulator of Interferon Genes (STING) pathway.[5]
The cyclic GMP-AMP Synthase (cGAS)-STING pathway is a critical component of the innate immune system that senses cytosolic DNA, a danger signal often present in tumor cells. Pharmacological activation of this pathway with STING agonists can kickstart a potent anti-tumor immune response. STING Agonist-25 (also known as CF505) is a non-nucleotide, small-molecule STING agonist that has been shown to induce the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Combining this compound with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, offers a synergistic approach to overcome ICI resistance and enhance therapeutic efficacy.
This document provides detailed application notes and experimental protocols for investigating the combination of this compound and checkpoint inhibitors in preclinical research.
Mechanism of Action: A Two-Step Assault on Tumors
The combination of a STING agonist and a checkpoint inhibitor creates a powerful, synergistic anti-tumor effect by bridging the innate and adaptive immune systems.
-
Step 1: Priming the Immune Response with this compound this compound activates the STING pathway, leading to a cascade of events that reshapes the tumor microenvironment (TME). Upon activation, STING translocates from the endoplasmic reticulum and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of type I IFNs (IFN-α/β).
This initial IFN surge has multiple downstream effects:
-
Dendritic Cell (DC) Activation : Type I IFNs promote the maturation and activation of DCs, enhancing their ability to process and present tumor-associated antigens to T cells.
-
T-Cell Recruitment : STING activation triggers the production of chemokines like CXCL9 and CXCL10, which are crucial for recruiting effector T cells into the tumor.
-
NK Cell Activation : The pathway enhances the cytotoxic activity of Natural Killer (NK) cells.
-
-
Step 2: Sustaining the Attack with Checkpoint Inhibitors While STING activation effectively recruits T cells to the tumor, cancer cells can evade destruction by upregulating immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). The expression of PD-L1 can be a side effect of the very type I IFN response induced by the STING agonist. PD-L1 binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that causes T-cell exhaustion.
By administering an anti-PD-1 or anti-PD-L1 antibody, this inhibitory signal is blocked. This "releases the brakes" on the newly recruited tumor-infiltrating T cells, allowing them to remain active and effectively kill cancer cells.
Data on STING Agonist and Checkpoint Inhibitor Combinations
While specific quantitative data for this compound in combination therapy is emerging, preclinical and clinical studies using other STING agonists provide a strong rationale and benchmark for its use.
Table 1: Summary of Preclinical Efficacy with STING Agonist + Anti-PD-1/PD-L1 Therapy
| STING Agonist | Tumor Model | Key Findings | Reference |
|---|---|---|---|
| ADU-S100 | Syngeneic Mouse Models (e.g., CT26 colon, B16 melanoma) | Combination therapy led to significant tumor growth inhibition and complete regression in a subset of mice. | |
| DMXAA | Murine Tumor Models | Combination with anti-CTLA-4 resulted in complete tumor regression in some models. Increased PD-L1 expression post-agonist treatment. | |
| Various | Pancreatic Cancer Model | Combination with CAR-T cells showed increased overall survival. | |
| cGAMP Nanoparticles | Melanoma Model | Combination with anti-PD-L1 showed a significantly better anti-tumor effect than either monotherapy. |
| E7766 | Murine Tumor Models | Generated strong antitumor responses and increased PD-L1 expression in injected tumors. | |
Table 2: Overview of Clinical Trials Combining STING Agonists with Checkpoint Inhibitors
| STING Agonist | Trial Identifier | Phase | Combination Agent | Indication |
|---|---|---|---|---|
| Ulevostinag (MK-1454) | NCT03010176 | I/II | Pembrolizumab | Advanced Solid Tumors / Lymphomas |
| ADU-S100 (MIW815) | NCT03179236 | I/II | Spartalizumab (anti-PD-1) | Advanced/Metastatic Solid Tumors |
| TAK-676 | NCT04420884 | I/II | Pembrolizumab | Advanced Solid Tumors / Lymphomas |
| SNX281 | NCT04609582 | I | Pembrolizumab | Advanced Solid Tumors / Lymphomas |
| SB 11285 | NCT04096638 | I/II | Atezolizumab | Advanced Solid Tumors |
Visualizations
Caption: The cGAS-STING pathway senses cytosolic DNA, leading to Type I IFN production.
Caption: STING agonists prime the TME, while checkpoint inhibitors sustain the T-cell attack.
Caption: Workflow for a preclinical in vivo study of combination immunotherapy.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol uses a reporter cell line to quantify the activation of the STING pathway by measuring the induction of an interferon-stimulated response element (ISRE).
Materials:
-
THP1-Dual™ KI-hSTING Cells (or similar ISRE-reporter line)
-
Culture Medium: RPMI-1640 with 10% FBS, 1% Pen-Strep
-
This compound
-
Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Plate THP1-Dual™ cells at a density of 100,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. The final concentration range should typically span from 1 nM to 30 µM.
-
Cell Treatment: Add an equal volume of the 2x agonist dilution to the cells. Include a vehicle-only control. Incubate for 18-24 hours.
-
Signal Detection:
-
Carefully collect the cell supernatant.
-
Add the detection reagent to the supernatant according to the manufacturer's protocol.
-
Incubate as required (e.g., 5-30 minutes at room temperature).
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Use a four-parameter logistic regression to calculate the EC₅₀ value.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a study to assess the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody.
Materials:
-
6-8 week old female C57BL/6 mice
-
Murine tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma)
-
This compound formulated for intratumoral (i.t.) injection
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar) formulated for intraperitoneal (i.p.) injection
-
Vehicle controls (for agonist and antibody)
-
Calipers, syringes, and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10⁶ tumor cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measurements when tumors are palpable and continue every 2-3 days using calipers. Calculate volume: Volume = 0.5 x (Length x Width²).
-
Randomization: When average tumor volume reaches 50-100 mm³, randomize mice into four groups (n=8-10 mice/group):
-
Group 1: Vehicle (i.t.) + Isotype Control (i.p.)
-
Group 2: this compound (i.t.) + Isotype Control (i.p.)
-
Group 3: Vehicle (i.t.) + Anti-PD-1 (i.p.)
-
Group 4: this compound (i.t.) + Anti-PD-1 (i.p.)
-
-
Treatment Administration:
-
This compound: Administer intratumorally (e.g., 25-50 µg) on days such as 7, 10, and 13 post-implantation.
-
Anti-PD-1 Antibody: Administer intraperitoneally (e.g., 200 µg) on days such as 7, 10, and 13 post-implantation.
-
-
Continued Monitoring: Continue to measure tumor volume and mouse body weight (as a measure of toxicity) every 2-3 days until tumors reach the predetermined endpoint size.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume of treated groups to the vehicle group.
-
Survival: Monitor mice for survival and plot a Kaplan-Meier curve.
-
Mechanism of Action: At the study's end (or at an intermediate timepoint), tumors can be harvested for immune cell profiling (see Protocol 3).
-
Protocol 3: Immune Cell Profiling of the Tumor Microenvironment
This protocol describes how to analyze immune cell populations within the tumor following treatment.
Materials:
-
Tumors harvested from the in vivo study
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or collagenase/DNase solution
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS)
-
Fc receptor block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11c, -F4/80, -Gr-1)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the harvested tumor tissue and digest it into a single-cell suspension using an enzymatic digestion cocktail according to the manufacturer's protocol.
-
Cell Filtration and Lysis: Pass the suspension through a 70 µm strainer. Lyse red blood cells if necessary.
-
Cell Counting: Count the viable cells using a hemocytometer or automated cell counter.
-
Staining:
-
Resuspend ~1-2 x 10⁶ cells per sample in FACS buffer.
-
Stain with a Live/Dead marker to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate with a cocktail of surface antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells before adding intracellular antibodies.
-
-
Data Acquisition: Wash the cells and acquire data on a multi-color flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on live, single, CD45+ immune cells. Quantify populations of interest, such as the ratio of CD8+ T cells to regulatory T cells (Tregs), and compare between treatment groups. An increased CD8+/Treg ratio in the combination group is a strong indicator of a favorable anti-tumor immune response.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cytokine Production After STING Agonist Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring cytokine production following treatment with STING (Stimulator of Interferon Genes) agonists. The provided methodologies are essential for researchers and professionals in immunology, oncology, and drug development who are investigating the therapeutic potential of STING agonists.
Introduction to STING Agonists and Cytokine Production
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a key indicator of viral infection or cellular damage.[1][2] Activation of STING by agonists, such as cyclic dinucleotides (CDNs), triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] These cytokines are instrumental in initiating a robust anti-tumor or anti-viral immune response by activating dendritic cells, natural killer (NK) cells, and priming tumor-specific CD8+ T cells. Therefore, accurately measuring cytokine production is a primary method for assessing the pharmacodynamic activity of STING agonists.
STING Signaling Pathway
The activation of the STING pathway begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein located on the endoplasmic reticulum (ER). Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons, most notably IFN-β. The STING pathway can also activate the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines.
References
Application Note: High-Dimensional Flow Cytometry Analysis of Immune Cell Activation Following STING Agonist-25 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4] This activation triggers a robust anti-tumor and anti-viral immune response.[1] STING agonists, such as the novel compound STING agonist-25, are being investigated as potent immunotherapeutic agents to enhance the immune system's ability to recognize and eliminate cancer cells. This application note provides a detailed protocol for treating human peripheral blood mononuclear cells (PBMCs) with this compound and subsequently analyzing the activation status of various immune cell subsets using multi-color flow cytometry.
The cGAS-STING signaling pathway is initiated by the binding of cyclic GMP-AMP synthase (cGAS) to cytosolic double-stranded DNA (dsDNA). Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs. STING activation also leads to the activation of the NF-κB pathway, driving the production of pro-inflammatory cytokines.
STING Signaling Pathway
Caption: STING signaling pathway activation.
Experimental Protocol
This protocol outlines the treatment of human PBMCs with this compound and subsequent analysis of immune cell activation by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (e.g., 1 mg/mL stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
Intracellular Staining Permeabilization Wash Buffer
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Table 1: Suggested Flow Cytometry Antibody Panel
| Target | Fluorochrome | Cell Population/Function |
| CD3 | BUV395 | T cells |
| CD4 | BUV496 | Helper T cells |
| CD8 | APC-R700 | Cytotoxic T cells |
| CD14 | BV510 | Monocytes |
| CD19 | BV605 | B cells |
| CD56 | BV786 | NK cells |
| CD69 | PE | Early activation marker |
| CD86 | PE-Cy7 | Co-stimulatory molecule (APCs) |
| HLA-DR | FITC | Antigen presentation (MHC II) |
| Phospho-IRF3 (S396) | Alexa Fluor 647 | STING pathway activation |
| IFN-β | PerCP-Cy5.5 | Type I Interferon production |
Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture human PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours at 37°C and 5% CO2.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with cell staining buffer.
-
Block Fc receptors to reduce non-specific antibody binding.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Stain with fluorochrome-conjugated antibodies against intracellular targets (e.g., phospho-IRF3, IFN-β) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in cell staining buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Perform compensation to correct for spectral overlap.
-
Gate on single, live cells before identifying specific immune cell populations based on their surface marker expression.
-
Analyze the expression of activation markers and intracellular proteins within each gated population.
-
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the flow cytometry analysis, demonstrating the dose-dependent effects of this compound on various immune cell populations.
Table 2: Effect of this compound on Immune Cell Activation
| Cell Population | Marker | Vehicle Control (%) | This compound (1 µM) (%) | This compound (10 µM) (%) |
| CD4+ T Cells | CD69+ | 2.5 | 15.8 | 35.2 |
| p-IRF3+ | 1.2 | 20.5 | 45.7 | |
| CD8+ T Cells | CD69+ | 3.1 | 25.4 | 50.1 |
| IFN-β+ | 0.8 | 18.9 | 42.3 | |
| NK Cells (CD56+) | CD69+ | 5.2 | 30.1 | 62.5 |
| Monocytes (CD14+) | CD86+ | 10.5 | 45.3 | 85.6 |
| HLA-DR+ | 30.2 | 65.8 | 92.1 | |
| p-IRF3+ | 4.5 | 55.2 | 88.9 |
Conclusion
This application note provides a comprehensive protocol for evaluating the immunomodulatory effects of this compound on human immune cells using flow cytometry. The provided antibody panel and workflow enable the detailed characterization of immune cell activation, including the direct measurement of STING pathway activation through phospho-IRF3 staining. The presented data demonstrates the potential of this compound to potently activate key anti-tumor immune effector cells, highlighting its promise as a cancer immunotherapy agent. Further investigation into the functional consequences of this activation, such as cytotoxicity and cytokine secretion, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agonist-25 Dosage and Scheduling
Welcome to the Technical Support Center for STING Agonist-25. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of dosage and scheduling for maximal therapeutic benefit.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Upon binding to the STING protein, which is located on the endoplasmic reticulum, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines like CXCL10.[1][2] This cascade of events activates the innate immune system, leading to the maturation of dendritic cells, enhanced antigen presentation, and the priming of tumor-specific T cells, ultimately converting an immunologically "cold" tumor microenvironment into a "hot" one.[1][3][4]
Q2: How should I determine the optimal in vitro concentration of this compound for my experiments?
A2: The optimal in vitro concentration of this compound should be determined empirically for each cell line and assay. It is highly recommended to perform a dose-response experiment to identify the concentration that yields maximal STING activation without inducing significant cytotoxicity. A typical starting point for non-nucleotide STING agonists can range from the low micromolar to nanomolar concentrations. Key readouts for STING activation include the phosphorylation of STING, TBK1, and IRF3 (via Western blot), and the secretion of IFN-β or CXCL10 (via ELISA or qPCR). For example, a similar non-nucleotide STING agonist, STING agonist-22 (CF501), has been shown to robustly activate innate immune responses in THP-1 cells.
Q3: What are the recommended routes of administration for this compound in preclinical animal models?
A3: The route of administration can significantly impact the efficacy and systemic exposure of STING agonists. Intratumoral (i.t.) injection is a common method used in preclinical studies to maximize local concentration within the tumor microenvironment and minimize systemic toxicity. However, systemic administration (e.g., intravenous, subcutaneous, or oral) is also being explored, particularly for non-nucleotide agonists that may have more favorable pharmacokinetic properties. The choice of administration route will depend on the specific research question and the formulation of this compound.
Q4: What are the potential toxicities associated with this compound, and how can they be mitigated?
A4: Over-activation of the STING pathway can lead to excessive inflammation and cytokine release, potentially causing systemic toxicity. STING agonists have also been reported to be toxic to T cells at high concentrations. To mitigate these risks, it is crucial to carefully optimize the dose and schedule. Using the lowest effective dose and employing intermittent scheduling can help to manage toxicity while still achieving a therapeutic effect. Additionally, local delivery methods like intratumoral injection can limit systemic exposure. Monitoring for signs of toxicity, such as weight loss and changes in animal behavior, is essential during in vivo studies.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no STING activation in vitro | Low STING expression in the cell line: Not all cell lines express STING at sufficient levels. | Verify STING protein expression by Western blot or flow cytometry. Choose a cell line known to have a functional STING pathway (e.g., THP-1, B16-F10). |
| Inefficient cellular uptake: As a small molecule, cellular permeability may vary. | Consider using a transfection reagent or a delivery vehicle if direct application is not effective. However, many non-nucleotide agonists are designed for better cell permeability. | |
| Degradation of the agonist: The compound may be unstable under certain experimental conditions. | Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. Follow the manufacturer's storage and handling recommendations. | |
| High cytotoxicity observed in vitro | Excessive STING activation: High concentrations of STING agonists can induce apoptosis. | Reduce the concentration of this compound. Perform a dose-response curve to find the optimal balance between activation and viability. |
| Off-target effects: The compound may have other cellular targets at high concentrations. | Titrate the dose to the lowest effective concentration. | |
| Lack of in vivo anti-tumor efficacy | Suboptimal dosage or scheduling: The dose may be too low to induce a robust immune response, or the scheduling may not be optimal. | Perform a dose-escalation study to find the most effective dose. Experiment with different schedules (e.g., more frequent, or intermittent dosing). Some studies suggest lower doses may be more effective than high doses. |
| Immunosuppressive tumor microenvironment: The tumor may have strong intrinsic mechanisms of immune evasion. | Combine this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1). | |
| Poor pharmacokinetics or tumor penetration: The agonist may be rapidly cleared or may not reach the tumor in sufficient concentrations when administered systemically. | Consider intratumoral administration to increase local concentration. If systemic administration is necessary, formulation with a delivery vehicle may improve pharmacokinetics. |
Data on STING Agonist Dosage and Scheduling in Preclinical Models
The following tables summarize representative data from preclinical studies on various STING agonists. This information can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro STING Agonist Activity
| Agonist | Cell Line | Assay | Effective Concentration (EC50) | Reference |
| diABZI | THP-1 | IFN-β Secretion | 3.1 ± 0.6 µM | |
| MSA-2 covalent dimer | THP-1 | IFN-β Secretion | 8 ± 7 nM | |
| STING Agonist 12L | THP-1 | Reporter Gene | 0.38 µM | |
| KAS-08 | THP-1 | Reporter Gene | 0.18 µM |
Table 2: In Vivo STING Agonist Monotherapy in Syngeneic Mouse Models
| Agonist | Tumor Model | Mouse Strain | Dose and Route | Scheduling | Outcome | Reference |
| cGAMP | 4T1 Breast Cancer | BALB/c | 10 µg, intratumoral | Days 13, 17, 21 | Significant tumor growth inhibition | |
| ADU-S100 | CT26 Colon Carcinoma | BALB/c | 20 µg, intratumoral | Days 10, 16 | Significant reduction in tumor volume | |
| MSA-2 | MC38 Colon Adenocarcinoma | C57BL/6 | 450 µg, intratumoral | Single dose | Tumor regression and long-lasting immunity | |
| STING Agonist 12L | B16/F10 Melanoma | C57BL/6 | 10 mg/kg | Not specified | Reduced tumor volume and lung metastases |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol describes a general method for assessing the activation of the STING pathway in a human monocytic cell line (THP-1) by measuring IFN-β secretion.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 50 µM.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26, B16-F10)
-
This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle via the desired route (e.g., intratumoral injection of 10-50 µg). A common schedule is to treat on days 7, 10, and 13 post-implantation.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors and relevant tissues can be collected for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: A logical workflow for optimizing this compound dosage.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
STING agonist-25 solubility and formulation challenges
Welcome to the technical support center for STING Agonist-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound (also known as CF505), a non-nucleotide, small-molecule STING agonist. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound (CF505) is a non-nucleotide, small-molecule activator of the Stimulator of Interferon Genes (STING) pathway. Activation of this pathway leads to a cascade of immune responses, including the production of type I interferons and other pro-inflammatory cytokines. This makes it a compound of interest for immunotherapy research and vaccine development.
Table 1: General Properties of this compound
| Property | Value |
| Synonyms | STING agonist 25, CF505 |
| CAS Number | 2408723-10-2 |
| Molecular Formula | C₃₆H₄₁N₁₃O₆ |
| Molecular Weight | 751.79 g/mol |
| Description | Non-nucleotide, small-molecule STING agonist. |
| Mechanism of Action | Activates STING, leading to the phosphorylation of STING, TBK1, and IRF3, which in turn promotes the expression of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5.[1] |
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: Like many small-molecule kinase modulators, this compound has limited aqueous solubility. The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) . It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. For subsequent dilutions into aqueous buffers or cell culture media, careful technique is required to avoid precipitation.
Q3: What is the maximum concentration of this compound I can dissolve in DMSO?
Q4: My compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide for In Vitro Assays below for detailed solutions.
Q5: How should I formulate this compound for in vivo animal studies?
A5: For in vivo administration in mice, rabbits, and non-human primates, this compound (CF505) has been successfully formulated in a vehicle consisting of 2% Polysorbate 80 (Tween® 80) and 98% phosphate-buffered saline (PBS) . Polysorbate 80 is a non-ionic surfactant used to stabilize and solubilize the compound in the aqueous PBS solution for injection. A detailed protocol for preparing this formulation is available in the "Experimental Protocols" section.
Troubleshooting Guides
Troubleshooting Guide: In Vitro Assay Formulation
This guide addresses common issues encountered when preparing this compound for cell-based assays.
Table 2: Troubleshooting Precipitation in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | "Solvent Shock" : The compound's concentration exceeds its solubility limit in the aqueous media upon rapid dilution. | - Decrease the final concentration of the compound in your assay. - Perform serial dilutions : Instead of a single large dilution, first dilute the DMSO stock into a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.[2][3] - Pre-warm the media to 37°C before adding the compound.[1] |
| Precipitate forms over time in the incubator. | Temperature or pH Shift : Changes in temperature or pH (due to CO2) in the incubator can decrease solubility over time.[1] Interaction with Media Components : The compound may interact with salts or proteins (especially in serum) leading to precipitation. | - Test stability : Incubate the compound in your media at 37°C for the duration of your experiment before adding it to cells to see if precipitation occurs. - Reduce serum concentration : If possible for your cell line, temporarily reduce the serum percentage during the compound treatment period. - Use a co-solvent/surfactant : For challenging compounds, adding a small amount of a biocompatible surfactant like Pluronic® F-68 to the media can help maintain solubility. |
| Inconsistent results or lower-than-expected activity. | Inaccurate Dosing : Precipitated compound is not biologically available, leading to a lower effective concentration than intended. | - Visually inspect for precipitation : Before adding to cells, hold the media up to a light source and check for cloudiness or particles. A quick check under a microscope can reveal micro-precipitates. - Filter the final solution : If micro-precipitates are suspected, you can filter the final working solution through a 0.22 µm syringe filter before adding it to the cells, but be aware this will lower the effective concentration. The best practice is to optimize the formulation to prevent precipitation in the first place. |
| Cell toxicity observed, even at low concentrations. | DMSO Toxicity : The final concentration of DMSO in the well may be too high. Precipitate-induced Toxicity : Solid particles of the compound can be cytotoxic to cells. | - Keep final DMSO concentration low : Ensure the final concentration of DMSO in your cell culture well is typically ≤ 0.5% , and ideally below 0.1%. - Run a vehicle control : Always include a control group that is treated with the same final concentration of DMSO as your highest compound concentration. |
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM DMSO Stock Solution
-
Calculation : Determine the mass of this compound powder needed.
-
Mass (mg) = 10 mmol/L * Volume (L) * 751.79 g/mol
-
Example: For 1 mL of a 10 mM stock, you need 7.52 mg of the compound.
-
-
Dissolution : Accurately weigh the powder and place it in a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Mixing : Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly to ensure the compound is fully dissolved.
-
Inspection : Visually confirm that no solid particles remain in the solution.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Solubility in Cell Culture Media
-
Preparation : Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Serial Dilution : In a 96-well plate or microcentrifuge tubes, perform serial dilutions of the stock solution into your specific cell culture medium (pre-warmed to 37°C). Aim for a range of final concentrations relevant to your experiment (e.g., 200 µM down to 1 µM). Ensure the final DMSO concentration is consistent across all wells and below 0.5%.
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for a period equivalent to your planned experiment's duration (e.g., 4, 24, or 48 hours).
-
Observation : After incubation, carefully inspect each well for signs of precipitation (haziness, cloudiness, or visible crystals). Check both by eye against a dark background and under a light microscope.
Protocol 3: Preparation of an In Vivo Formulation (2% Polysorbate 80 in PBS)
This protocol is based on the formulation used in published preclinical studies.
-
Prepare Vehicle : In a sterile container, prepare the vehicle by mixing sterile Polysorbate 80 (Tween® 80) and sterile PBS (pH 7.4) in a 2:98 volume ratio. For example, to make 10 mL of vehicle, mix 200 µL of Polysorbate 80 with 9.8 mL of PBS. Vortex thoroughly to ensure the surfactant is well-dispersed.
-
Weigh Compound : Accurately weigh the required amount of this compound for your desired final concentration and total volume.
-
Initial Solubilization : Add a small amount of the vehicle to the powdered compound and mix to create a uniform paste or slurry. This prevents clumping.
-
Final Dilution : Gradually add the remaining vehicle to the slurry while continuously mixing (e.g., vortexing or sonicating).
-
Sonication : Sonicate the final suspension in a bath sonicator until the solution is clear and homogenous. This step is critical for ensuring the compound is fully solubilized and the formulation is stable.
-
Final Inspection : Before administration, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Administration : Use the formulation immediately after preparation. If storage is necessary, stability should be empirically determined.
Visualizations
Caption: Simplified STING signaling pathway activated by this compound.
Caption: General experimental workflows for this compound formulation.
References
Technical Support Center: Overcoming Resistance to STING Agonist-25 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with STING Agonist-25 therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to STING agonist therapy?
A1: Resistance to STING agonist therapy can arise from various factors within the tumor microenvironment. A primary mechanism is the upregulation of immune regulatory pathways that counteract the pro-inflammatory signals induced by STING activation.[1][2][3] Key pathways involved include:
-
Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) axis: STING activation can lead to the upregulation of PD-L1 on tumor cells and immune cells, which then engages with PD-1 on activated T cells, leading to their exhaustion and suppression of the anti-tumor immune response.[1][2]
-
Indoleamine 2,3-dioxygenase (IDO): This enzyme is involved in tryptophan metabolism and its increased activity, often induced by STING agonists, can suppress T cell function and promote an immunosuppressive microenvironment.
-
Cyclooxygenase-2 (COX2): STING activation can also increase the expression of COX2, an enzyme that produces prostaglandins, which have been shown to have immunosuppressive effects.
-
Tumor-intrinsic factors: Resistance can also be intrinsic to the tumor cells themselves, such as through the epigenetic silencing of STING gene expression, which prevents the agonist from activating its target.
Q2: Why is my STING agonist showing limited efficacy as a monotherapy in my in vivo model?
A2: Limited efficacy of STING agonist monotherapy is a known challenge and has been observed in both preclinical models and early-phase clinical trials. This can be attributed to the adaptive resistance mechanisms mentioned in Q1. The tumor microenvironment can rapidly adapt to the inflammatory signals from STING activation by upregulating these counter-regulatory pathways, thus dampening the anti-tumor response. For this reason, combination therapies are often more effective.
Q3: What are the most promising combination strategies to enhance the efficacy of this compound?
A3: Combining this compound with other immunotherapies has shown significant promise in overcoming resistance and enhancing anti-tumor effects. Some of the most effective combination strategies include:
-
Immune Checkpoint Inhibitors (ICIs): Combining STING agonists with anti-PD-1 or anti-PD-L1 antibodies can block the inhibitory signals and unleash the full potential of the T cells activated by the STING pathway.
-
COX2 Inhibitors: Co-administration with COX2 inhibitors, such as celecoxib, can counteract the immunosuppressive effects of prostaglandins and synergize with STING agonists to promote tumor regression.
-
Radiotherapy: Radiation can induce DNA damage in tumor cells, leading to the release of cytosolic DNA, which naturally activates the cGAS-STING pathway. Combining this with a STING agonist can further amplify the anti-tumor immune response.
-
Chemotherapy: Certain chemotherapeutic agents can also induce immunogenic cell death and the release of tumor antigens, which can be complemented by the immune-stimulating effects of STING agonists.
Q4: How can I assess whether the STING pathway is being activated in my experiments?
A4: Activation of the STING pathway can be confirmed through several experimental readouts:
-
Western Blotting: Assess the phosphorylation of key downstream signaling proteins such as STING (at Ser366 in humans), TBK1 (at Ser172), and IRF3 (at Ser386 in humans).
-
ELISA or Multiplex Assays: Measure the production and secretion of downstream cytokines, particularly Type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α and IL-6, in cell culture supernatants or serum.
-
RT-qPCR: Analyze the gene expression of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and CCL5.
-
Flow Cytometry: Analyze the upregulation of activation markers on immune cells, such as CD86 on dendritic cells, or assess the proliferation and cytokine production of T cells.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation In Vitro
| Potential Cause | Troubleshooting Steps |
| Low STING expression in the cell line | - Verify STING protein expression by Western blot. - If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, BJ-5ta, or certain cancer cell lines with known STING expression). - Consider transiently or stably overexpressing STING in your cell line of interest. |
| Inefficient delivery of STING agonist into the cytoplasm | - For cyclic dinucleotide (CDN) STING agonists, which are charged molecules, use a transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation to facilitate cytosolic delivery. - Optimize the concentration of the transfection reagent and the agonist-to-reagent ratio. - Consider using a nanoparticle-based delivery system for the agonist. |
| Degradation of the STING agonist | - Prepare fresh solutions of the STING agonist for each experiment. - Minimize freeze-thaw cycles of the agonist stock solution. - Consider using serum-free media during the initial hours of stimulation to reduce nuclease activity. |
| Defective downstream signaling components | - Verify the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 by Western blot. - Use a positive control for pathway activation, such as transfection with a known STING-activating DNA ligand (e.g., herring testis DNA). |
Issue 2: High Variability in In Vivo Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent intratumoral injection | - Ensure consistent injection volume and location within the tumor. - Use a small gauge needle to minimize leakage from the injection site. - Consider using ultrasound guidance for more precise injections, especially in smaller tumors. |
| Tumor heterogeneity | - Ensure that the tumor cell line used is clonal and has consistent STING expression. - If using patient-derived xenografts (PDXs), be aware of the inherent heterogeneity and use a larger number of animals per group to achieve statistical power. |
| Variability in the host immune system | - Use age- and sex-matched mice for all experimental groups. - Ensure that mice are housed in a specific pathogen-free (SPF) environment to minimize confounding immune responses. |
| Suboptimal dosing or treatment schedule | - Perform a dose-response study to determine the optimal dose of the STING agonist for your tumor model. - Optimize the treatment schedule (e.g., frequency and duration of injections). |
Quantitative Data Summary
Table 1: Efficacy of STING Agonist Monotherapy vs. Combination Therapy in Preclinical Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Lewis Lung Carcinoma (LLC) | STING Agonist (CDA) | Transient slowing of tumor growth | 77% of mice succumbed to tumor growth | |
| LLC | CDA + anti-PD-1 | Enhanced tumor control compared to monotherapy | Increased mouse survival | |
| LLC | CDA + COX2 Inhibitor (Celecoxib) | Significant tumor growth control | Uniform survival without relapse | |
| B16 Melanoma | STING Agonist (cGAMP) | Tumor regression | Long-term tumor-free survival |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
Objective: To detect the phosphorylation of STING, TBK1, and IRF3 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., THP-1)
-
This compound
-
Transfection reagent (if required for the agonist)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser386), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated times (e.g., 1, 3, 6 hours). If using a transfection reagent, follow the manufacturer's protocol. Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
Objective: To quantify and phenotype T cell populations within the tumor microenvironment following this compound therapy.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Collagenase D, Dispase, and DNase I
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell (RBC) lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) and intracellular markers (e.g., IFN-γ, Granzyme B)
-
Intracellular fixation and permeabilization buffer
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D, Dispase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in RBC lysis buffer.
-
Incubate for 5 minutes at room temperature and then quench the reaction with excess FACS buffer.
-
-
Cell Staining:
-
Wash the cells with FACS buffer and resuspend them in Fc block for 10 minutes to prevent non-specific antibody binding.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the antibodies for intracellular markers and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different T cell populations.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for evaluating STING agonist efficacy.
References
Technical Support Center: Off-Target Effects of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of STING (Stimulator of Interferon Genes) agonists. The information is presented in a question-and-answer format to help you navigate and resolve issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of STING agonists?
A1: The main off-target effects of STING agonists include:
-
Systemic Inflammatory Responses: Systemic administration can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, which can cause widespread inflammation and toxicity.[1]
-
T-Cell Toxicity: STING activation can induce stress, cell cycle arrest, and apoptosis in T cells, potentially counteracting the desired anti-tumor immune response.[2]
-
Toxicity in Non-Target Tissues: Due to challenges in targeted delivery, STING agonists can activate the pathway in healthy tissues and organs, leading to undesirable side effects.[3]
-
Autoimmunity: Chronic or excessive activation of the STING pathway has been linked to the development of autoimmune diseases.[1]
-
Species-Specific Activity: Some STING agonists, like DMXAA, have shown efficacy in murine models but failed in human trials due to differences in the STING protein, highlighting species-specific off-target profiles.[3]
Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?
A2: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use STING-deficient cells: The most direct method is to use a STING knockout or knockdown cell line as a negative control. If the observed effect persists in these cells, it is likely an off-target effect.
-
Employ structurally unrelated STING inhibitors: Use a known STING inhibitor to see if it can block the effect of the agonist. If the effect is not reversed, it may be off-target.
-
Dose-response analysis: On-target effects will typically exhibit a clear dose-response relationship, whereas off-target effects may appear only at high concentrations.
-
Analyze downstream signaling: On-target STING activation leads to the phosphorylation of TBK1 and IRF3. The absence of this specific signaling cascade, despite observing a cellular effect, could indicate an off-target mechanism.
Q3: My STING agonist is causing high levels of cell death in my T-cell co-culture experiments. What could be the cause and how can I mitigate this?
A3: High T-cell toxicity is a known off-target effect of some STING agonists. Here’s how to troubleshoot:
-
Titrate the agonist concentration: Perform a dose-response experiment to find the optimal concentration that activates the desired anti-tumor response without causing excessive T-cell death.
-
Assess apoptosis: Use flow cytometry with markers like Annexin V and propidium iodide to quantify apoptosis in T cells.
-
Consider the STING agonist used: Different STING agonists can have varying levels of T-cell toxicity. It has been observed that while T cells may be susceptible, NK cells appear more resistant to STING agonist-induced cytotoxicity.
-
Optimize co-culture conditions: Ensure that other culture conditions, such as cell density and media components, are optimal to maintain T-cell viability.
Troubleshooting Guides
Issue 1: High variability in cytokine measurements between experiments.
-
Possible Cause 1: Inconsistent Agonist Activity.
-
Solution: Prepare fresh dilutions of the STING agonist for each experiment from a validated stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Use cells within a defined and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
-
-
Possible Cause 3: Assay Conditions.
-
Solution: Use phenol red-free media for luminescence or fluorescence-based assays to reduce background. Standardize incubation times and ensure consistent cell seeding density.
-
Issue 2: No or low STING pathway activation is observed in my positive control.
-
Possible Cause 1: Ineffective Agonist Delivery.
-
Solution: For charged molecules like cGAMP, use a transfection reagent to facilitate cytosolic delivery.
-
-
Possible Cause 2: Low STING Expression.
-
Solution: Verify STING protein expression in your cell line using Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1).
-
-
Possible Cause 3: Degraded Agonist.
-
Solution: Ensure proper storage of the STING agonist according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
Issue 3: Unexpected skin inflammation or lesions at the injection site in in-vivo models.
-
Possible Cause: Localized Inflammatory Response.
-
Solution: This is a known on-target effect that can become an adverse off-target event if excessive. Consider reducing the dose of the STING agonist. It has been reported that intratumoral injection of STING agonists can lead to skin ulceration at the injection site, which is dose-dependent.
-
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the off-target effects of commonly used STING agonists. Note: "STING agonist-25" is a placeholder; data for representative agonists are provided.
Table 1: In Vitro Cytokine Induction by STING Agonists
| STING Agonist | Cell Type | Concentration | Cytokine | Fold Induction (vs. Control) | Reference |
| ADU-S100 | Murine BMDCs | 0.1 µg/mL (liposomal) | IFN-β | ~50-fold | |
| ADU-S100 | Murine BMDCs | 0.1 µg/mL (liposomal) | TNF-α | ~33-fold | |
| diABZI | Murine Macrophages | 1 µM | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | Significant induction | |
| cGAMP | Murine Macrophages | Varies | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | Significant induction |
Table 2: In Vivo Systemic Cytokine Induction
| STING Agonist | Animal Model | Administration Route | Dose | Cytokine | Fold Increase (vs. Control) | Reference |
| ADU-S100 (in combo) | Mouse | Intratumoral | Not specified | CCL2, CXCL10, IL-6, IFN-α, IFN-γ | 3.4 to 19.6-fold | |
| diABZI | Mouse | Intravenous | 5 mg/kg | High systemic levels |
Table 3: Cellular Toxicity of STING Agonists
| STING Agonist | Cell Type | Assay | Observation | Reference |
| ADU-S100 | Human T cells | Flow Cytometry | Increased cell death | |
| ADU-S100 | Human NK cells | Flow Cytometry | No significant toxicity | |
| cGAMP | Human T cells | Flow Cytometry | Induces apoptosis | |
| diABZI | THP-1 Dual cells | Cytotoxicity Assay | Low cytotoxicity |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol assesses the phosphorylation of key proteins in the STING signaling cascade.
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1) and allow them to adhere overnight.
-
Pre-treat with the STING agonist at various concentrations for a specified time (e.g., 1-3 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and total proteins as loading controls.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Protocol 2: Cytokine Quantification by ELISA
This protocol measures the secretion of cytokines, such as IFN-β, into the cell culture supernatant.
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat with the STING agonist for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFN-β).
-
Read the absorbance on a plate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effects of the STING agonist.
-
Cell Seeding:
-
Seed cells in a 96-well plate.
-
-
Treatment:
-
Treat cells with a serial dilution of the STING agonist for 24-72 hours.
-
-
Assay:
-
Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure absorbance or luminescence.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Visualizations
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation [frontiersin.org]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Systemic STING Agonist Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for effectively utilizing systemic STING (Stimulator of Interferon Genes) agonists in your research while minimizing associated toxicities. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of relevant quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity associated with systemic STING agonist administration?
A1: The primary cause of toxicity is the excessive production of pro-inflammatory cytokines, often referred to as a "cytokine storm" or cytokine release syndrome (CRS).[1][2] Systemic activation of the STING pathway can lead to a rapid and widespread release of type I interferons (IFN-α, IFN-β) and other inflammatory cytokines like TNF-α and IL-6, which can cause severe side effects.[1][2]
Q2: What are the common clinical signs of STING agonist-induced toxicity in preclinical models?
A2: Common signs include body weight loss, fever, chills, and lethargy.[3] In severe cases, it can lead to organ damage and mortality. Monitoring these clinical signs is crucial for assessing toxicity in your in vivo experiments.
Q3: How can I reduce the systemic toxicity of my STING agonist?
A3: Several strategies can be employed to mitigate systemic toxicity:
-
Formulation Strategies: Encapsulating the STING agonist in delivery systems like nanoparticles, liposomes, or hydrogels can improve its pharmacokinetic profile, enhance tumor-specific delivery, and reduce systemic exposure.
-
Targeted Delivery: Utilizing antibody-drug conjugates (ADCs) can deliver the STING agonist specifically to tumor cells, minimizing off-target activation of the immune system.
-
Dose Optimization: Performing thorough dose-response studies is essential to identify a therapeutic window that balances efficacy and toxicity. Low-dose regimens may favor a localized T-cell-driven anti-tumor response.
-
Route of Administration: While this guide focuses on systemic administration, it's worth noting that intratumoral injection is a common approach to limit systemic exposure.
Q4: Can I pre-treat my animal models to mitigate cytokine release syndrome (CRS)?
A4: Preclinical studies have explored pre-treatment with agents like dexamethasone and anti-IL-6R antibodies to manage CRS. These strategies have shown potential in reducing cytokine-related toxicities without significantly compromising the anti-tumor efficacy of the STING agonist.
Q5: Are there ways to predict which preclinical models might be more susceptible to STING agonist toxicity?
A5: While challenging, some factors to consider include the genetic background of the mouse strain, as different strains can have varying immune responses. Additionally, the tumor model itself can influence the systemic inflammatory response. It is advisable to conduct pilot toxicity studies in your chosen model.
Troubleshooting Guides
This section addresses common problems encountered during experiments with systemic STING agonists.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Systemic Toxicity (e.g., significant body weight loss, mortality) | 1. Dose is too high: The administered dose is above the maximum tolerated dose (MTD). 2. Rapid systemic dissemination of free agonist: The unformulated agonist is quickly distributed throughout the bloodstream. 3. Overstimulation of the immune system: The STING pathway is being hyperactivated, leading to a cytokine storm. | 1. Conduct a dose-titration study: Determine the MTD by testing a range of doses and monitoring clinical signs of toxicity. 2. Utilize a delivery system: Encapsulate the STING agonist in nanoparticles, liposomes, or a hydrogel to control its release and distribution. 3. Consider pre-treatment for CRS: Administer dexamethasone or an anti-IL-6R antibody prior to the STING agonist. 4. Evaluate a different STING agonist: Different agonists can have varied potency and toxicity profiles. |
| Lack of Anti-Tumor Efficacy | 1. Insufficient STING pathway activation: The dose is too low, or the agonist is not reaching the target cells in sufficient concentrations. 2. Poor bioavailability or rapid degradation of the agonist: The agonist is being cleared from circulation before it can exert its effect. 3. Tumor microenvironment (TME) is "cold" or immunosuppressive: Lack of immune cell infiltration or presence of immunosuppressive factors. 4. Low or absent STING expression in target cells. | 1. Increase the dose (if toxicity is not a concern) or optimize the delivery system: Enhance the delivery of the agonist to the tumor. 2. Use a more stable STING agonist analog or a protective formulation. 3. Combine with other immunotherapies: Use in combination with checkpoint inhibitors (e.g., anti-PD-1) to overcome immunosuppression. 4. Verify STING expression in your tumor model: Use Western blot or immunohistochemistry to confirm STING expression. |
| Inconsistent or Variable Results Between Experiments | 1. Inconsistent formulation of the STING agonist delivery system: Variations in nanoparticle size, encapsulation efficiency, or stability. 2. Variability in animal models: Differences in age, weight, or health status of the animals. 3. Inconsistent administration of the agonist: Variations in injection volume or technique. 4. Degradation of the STING agonist: Improper storage or handling of the agonist. | 1. Standardize the formulation protocol: Characterize each batch of your delivery system for key parameters. 2. Use age- and weight-matched animals and ensure they are healthy before starting the experiment. 3. Ensure consistent and accurate dosing for all animals. 4. Follow the manufacturer's instructions for storage and prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the effects of systemic STING agonist administration.
Table 1: Systemic Cytokine Levels Following STING Agonist Administration in Mice
| Cytokine | Vehicle Control (pg/mL) | STING Agonist Treatment (pg/mL) | Time Point | Mouse Model | Reference |
| CXCL10 | ~50 | ~1500 | Day 1 post-treatment | ID8-Trp53-/- ovarian cancer | |
| CCL5 | ~20 | ~400 | Day 1 post-treatment | ID8-Trp53-/- ovarian cancer | |
| IFN-γ | ~10 | ~100 | Day 8 post-treatment | ID8-Trp53-/- ovarian cancer | |
| IL-6 | Undetectable | ~10,000 | 6 hours post-injection | C57BL/6J | |
| TNF-α | Not specified | Significantly elevated | Not specified | Not specified |
Note: Values are approximate and can vary significantly based on the specific STING agonist, dose, animal model, and assay used.
Table 2: Dose-Dependent In Vivo Effects of a Systemic STING Agonist (diABZI)
| Dose (mg/kg) | Mean Survival Time (days) | Clinical Score (Arbitrary Units) | Mouse Model | Reference |
| Vehicle | 8.0 ± 2.9 | High | EV-A71-infected C57BL/6J | |
| 0.1 | 12.3 ± 2.3 | Reduced | EV-A71-infected C57BL/6J | |
| 0.5 | 14.0 ± 0 | Significantly Reduced | EV-A71-infected C57BL/6J |
Experimental Protocols
Protocol 1: General Method for Liposomal Formulation of a STING Agonist (e.g., cGAMP)
This protocol provides a general framework for encapsulating a cyclic dinucleotide (CDN) STING agonist into cationic liposomes.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., cholesterol)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Hydration buffer (e.g., sterile water or PBS)
-
Chloroform
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Dissolve the STING agonist in the hydration buffer at the desired concentration.
-
Add the STING agonist solution to the round-bottom flask containing the lipid film.
-
Hydrate the lipid film by vortexing or sonicating the mixture, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) using a lipid extruder.
-
-
Purification and Characterization:
-
Remove any unencapsulated STING agonist by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomal formulation for particle size, zeta potential (surface charge), and encapsulation efficiency.
-
Protocol 2: In Vivo Assessment of Systemic Toxicity and Efficacy
This protocol outlines a general procedure for evaluating the toxicity and anti-tumor efficacy of a systemically administered STING agonist in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 mice with B16-F10 melanoma tumors)
-
STING agonist formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for monitoring body weight
-
Blood collection supplies (for cytokine analysis)
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the STING agonist formulation systemically (e.g., intravenously or intraperitoneally) according to the predetermined dosing schedule.
-
Administer the vehicle control to the control group.
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice daily for the first week and then every 2-3 days.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, and fur texture.
-
At selected time points (e.g., 6 hours post-injection for peak cytokine release), collect blood samples for cytokine analysis using ELISA or multiplex assays.
-
-
Efficacy Monitoring:
-
Measure tumor volume using calipers every 2-3 days.
-
Continue monitoring until the tumors in the control group reach the predetermined endpoint.
-
-
Data Analysis:
-
Plot tumor growth curves and survival curves (if applicable).
-
Analyze changes in body weight and cytokine levels to assess toxicity.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing systemic STING agonist toxicity and efficacy.
Caption: Troubleshooting decision tree for high systemic toxicity.
References
- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Technical Support Center: Troubleshooting Inconsistent Results with STING Agonist-25 (CF505)
Welcome to the technical support center for STING Agonist-25, also known as CF505. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this non-nucleotide small-molecule STING agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CF505) and how does it work?
A1: this compound (CF505) is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. It activates STING, leading to the phosphorylation of STING itself, as well as downstream signaling proteins TBK1 and IRF3.[1] This activation culminates in the production of various pro-inflammatory cytokines and interferons, such as IFN-β, IL-6, CXCL-10, and TNF-α, which are crucial for initiating an anti-tumor immune response.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the integrity and activity of this compound. For another non-nucleotide STING agonist, STING agonist-22 (CF501), it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to follow the manufacturer's specific instructions for this compound. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution upon receipt.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be active in human monocytic THP-1 cells.[1] When using other cell lines, it is crucial to verify the expression of STING, as low or absent expression will result in a lack of response.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
Symptom: After treating cells with this compound, you observe minimal or no increase in the phosphorylation of STING, TBK1, or IRF3, or no significant induction of target cytokines (e.g., IFN-β, IL-6).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low or Absent STING Expression in Cells | Verify STING protein expression in your cell line using Western blot. If expression is low, consider using a different cell line known to have robust STING expression, such as THP-1 cells. |
| Incorrect Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. A concentration of 10 µM has been shown to be effective in THP-1 cells.[1] |
| Inadequate Stimulation Time | Conduct a time-course experiment to identify the peak activation time for your specific experimental setup. Phosphorylation of STING, TBK1, and IRF3 can be observed as early as 3 hours, while cytokine production may peak later (e.g., 5 hours or longer) in THP-1 cells. |
| Agonist Degradation | Ensure proper storage of this compound as per the manufacturer's instructions to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment. |
| Poor Cellular Permeability | As a small molecule, this compound is designed to overcome the poor cellular permeability often seen with cyclic dinucleotide (CDN) STING agonists. However, if permeability is still a concern, consider optimizing cell density and treatment conditions. |
Issue 2: Inconsistent or Variable Results Between Experiments
Symptom: You observe significant variability in the level of STING pathway activation or downstream effects of this compound across different experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Monitor cell viability before and after treatment using an assay like Trypan Blue exclusion or MTT. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High levels of cell death can lead to inconsistent results. |
| Inconsistent Reagent Preparation | Always prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing to maintain consistency. |
| Variations in Cell Culture Conditions | Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence cellular responses. |
| Assay-Specific Variability (e.g., Western Blot, ELISA) | For Western blots, ensure equal protein loading by using loading controls (e.g., β-actin, GAPDH). For ELISAs, include appropriate positive and negative controls and ensure the standard curve is accurate. |
Issue 3: Unexpected Cellular Toxicity
Symptom: Treatment with this compound leads to a significant decrease in cell viability that is not attributed to the intended apoptotic or cytotoxic effects on cancer cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While small-molecule agonists are designed for specificity, off-target effects can occur, especially at high concentrations. Perform a dose-response curve to identify a concentration that activates the STING pathway with minimal toxicity. |
| Over-stimulation of the STING Pathway | Prolonged or excessive activation of the STING pathway can lead to cell death. Optimize the concentration and incubation time of this compound to achieve a robust but not overly toxic response. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) in every experiment. |
Experimental Protocols
Protocol 1: In Vitro Activation of the STING Pathway in THP-1 Cells
This protocol describes the methodology to assess the activation of the STING pathway in THP-1 cells by measuring the phosphorylation of key signaling proteins.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (CF505)
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blot: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and corresponding total protein and loading control antibodies.
Procedure:
-
Cell Seeding: Seed THP-1 cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a starting concentration of 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Add the diluted this compound or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 3 hours for phosphorylation analysis, 5 hours for cytokine analysis).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Western Blot Analysis: Perform Western blotting with the cell lysates to detect the phosphorylation of STING, TBK1, and IRF3. Be sure to include total protein and loading controls.
Visualizations
Caption: Signaling pathway activated by this compound (CF505).
References
Technical Support Center: Improving the In Vivo Stability of ST-25
Welcome to the technical support center for STING Agonist-25 (ST-25). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo stability and therapeutic efficacy of ST-25. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor in vivo stability for cyclic dinucleotide (CDN) STING agonists like ST-25?
A1: The primary cause of poor in vivo stability for CDN agonists is enzymatic degradation.[1][2][3] A key enzyme responsible for this is the ectonucleotidase ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which hydrolyzes the phosphodiester backbone of CDNs like 2’3’-cGAMP, inactivating them.[4][5] This rapid degradation, combined with high water solubility and low molecular weight, leads to quick clearance from circulation and the tumor microenvironment (TME).
Q2: My systemic (intravenous) administration of ST-25 shows low efficacy. What are the likely reasons?
A2: Low efficacy following systemic administration is a common challenge. The main reasons include:
-
Rapid Enzymatic Degradation: As mentioned, enzymes like ENPP1 in the blood and extracellular space can quickly degrade ST-25.
-
Poor Cellular Permeability: ST-25, like other CDNs, is anionic and polar, which hinders its ability to cross cell membranes to reach the cytosolic STING protein.
-
Rapid Renal Clearance: The small size and hydrophilic nature of ST-25 lead to fast clearance by the kidneys, resulting in a very short circulation half-life (e.g., free cGAMP has a half-life of about 2 minutes).
-
Off-Target Effects: Systemic administration can lead to widespread, non-specific STING activation, potentially causing systemic inflammation or cytokine-related toxicities, which limits the achievable therapeutic dose.
Q3: What are the first steps to troubleshoot the poor in vivo performance of ST-25?
A3: A logical first step is to protect the agonist from degradation and improve its delivery to the target site. Consider these initial strategies:
-
Formulation: Encapsulate ST-25 into a nanoparticle-based drug delivery system (DDS), such as liposomes, polymersomes, or biodegradable nanoparticles. This can shield it from enzymatic degradation, improve its pharmacokinetic profile, and enhance its delivery to tumor tissues or immune cells.
-
Route of Administration: If systemic delivery is not essential for your model, switch to intratumoral (IT) injection. This bypasses systemic clearance and degradation, concentrating the agonist directly in the tumor microenvironment. However, even with IT injection, retention can be an issue that formulations can help address.
-
Chemical Modification: If possible, explore analogs of ST-25 with modified phosphodiester backbones (e.g., phosphorothioate linkages). These modifications can confer resistance to nuclease degradation.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Rapid clearance and low bioavailability of ST-25 observed after intravenous (IV) injection.
-
Question: My pharmacokinetic studies show that ST-25 has a half-life of only a few minutes in plasma. How can I extend its circulation time?
-
Solution: Encapsulation into a drug delivery system is the most effective strategy. Nanoparticles protect the agonist from rapid clearance and degradation.
-
Strategy 1: Lipid Nanoparticle (LNP) Formulation. LNPs can encapsulate hydrophilic molecules like ST-25, improve stability, and modify biodistribution. They can also be designed for targeted delivery.
-
Strategy 2: Polymeric Nanoparticle Formulation. Biodegradable polymers like PLGA or pBAE can be used to create nanoparticles for controlled, sustained release of ST-25. This not only extends the half-life but can also reduce the dosing frequency.
-
Workflow:
-
Select a suitable nanoparticle platform (e.g., LNP, PLGA).
-
Follow a validated protocol to encapsulate ST-25 (See Protocol 2 below).
-
Characterize the resulting nanoparticles for size, charge, and encapsulation efficiency.
-
Repeat the pharmacokinetic study in your animal model to compare free ST-25 with the nanoparticle-formulated version.
-
-
Problem 2: Limited tumor retention and efficacy after intratumoral (IT) injection.
-
Question: Even when I inject ST-25 directly into the tumor, the anti-tumor response is weak and short-lived. Why is this happening?
-
Solution: Free ST-25 can be cleared quickly from the tumor microenvironment due to its high water solubility. Furthermore, high ENPP1 expression in the TME can degrade the agonist before it reaches its target cells.
-
Strategy 1: Hydrogel Formulation. Formulate ST-25 within an injectable hydrogel. The hydrogel acts as a local depot, ensuring sustained release of the agonist over an extended period and improving retention within the tumor.
-
Strategy 2: Nanoparticle Delivery. Even for IT injection, nanoparticle formulation can improve cellular uptake by antigen-presenting cells (APCs) within the tumor and protect against local enzymatic degradation. Supramolecular nanoparticles have shown enhanced tumor retention and superior STING activation compared to free agonist.
-
Strategy 3: Co-administration with an ENPP1 Inhibitor. Blocking ENPP1 activity can prevent the degradation of ST-25, increasing its local concentration and duration of action, thereby enhancing the anti-tumor immune response.
-
Problem 3: High variability in anti-tumor response between experimental subjects.
-
Question: I'm seeing significant differences in tumor regression among mice in the same treatment group. What could be causing this inconsistency?
-
Solution: High variability can stem from inconsistent delivery, differences in the tumor microenvironment, or underlying immune status.
-
Strategy 1: Refine Injection Technique. For IT injections, ensure consistent needle placement and injection volume. Use calipers to ensure tumors are within a narrow size range (e.g., 50-100 mm³) before starting treatment.
-
Strategy 2: Assess STING Pathway Competency. The expression of STING itself can be silenced in some tumor cells (e.g., via DNA methylation). This can lead to a poor response to agonist therapy. Consider co-treatment with a demethylating agent to restore STING expression and sensitize the tumors to ST-25.
-
Strategy 3: Characterize the TME. Analyze baseline immune infiltration in your tumor model. "Cold" tumors with few T-cells may respond poorly. STING agonists are intended to turn these "hot," but the starting point matters.
-
Data Presentation & Key Experiments
Table 1: Comparative Pharmacokinetics of ST-25 Formulations
This table presents hypothetical, yet realistic, data comparing the pharmacokinetic parameters of ST-25 in different formulations after intravenous administration in a murine model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Half-life (t½) | AUC (ng·h/mL) |
| ST-25 in Saline | 1.0 | 1500 | ~3 min | 95 |
| ST-25 in LNP | 1.0 | 850 | ~6 hours | 4800 |
| ST-25 in PLGA-NP | 1.0 | 500 | ~18 hours | 7200 |
Cmax: Maximum plasma concentration; t½: Half-life; AUC: Area under the curve.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a method to assess the stability of ST-25 in plasma in vitro.
Objective: To determine the rate of ST-25 degradation in mouse or human plasma.
Materials:
-
ST-25 standard
-
ST-25 formulation (e.g., ST-25-LNP)
-
Freshly collected mouse or human plasma (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Aliquot 198 µL of plasma into microcentrifuge tubes. Pre-warm the tubes to 37°C in a water bath for 5 minutes.
-
Incubation: Spike 2 µL of ST-25 stock solution (to achieve a final concentration of 1 µM) into the plasma. Vortex gently to mix. This is your T=0 sample.
-
Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a sample.
-
Quenching: To stop the reaction, immediately add 400 µL of ice-cold acetonitrile with 0.1% formic acid to the 200 µL sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze the concentration of remaining ST-25 using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining ST-25 against time. Calculate the half-life (t½) from the degradation curve.
Protocol 2: Encapsulation of ST-25 into Lipid Nanoparticles (LNPs)
This protocol provides a general framework for formulating ST-25 into LNPs using a microfluidic mixing method.
Objective: To encapsulate ST-25 into LNPs to improve its in vivo stability and delivery.
Materials:
-
Ionizable lipid (e.g., YSK12-C4, DLin-MC3-DMA)
-
Helper lipids: DSPC, Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
ST-25 dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system
Procedure:
-
Lipid Preparation: Prepare a lipid mixture in ethanol. A typical molar ratio might be 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Aqueous Phase Preparation: Dissolve ST-25 in the citrate buffer at the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic device. Pump the lipid-ethanol phase through one inlet and the ST-25 aqueous phase through another at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the ST-25.
-
Purification and Buffer Exchange: Remove the ethanol and unencapsulated ST-25 by dialyzing the LNP solution against PBS (pH 7.4) overnight at 4°C or by using a TFF system.
-
Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE): Quantify the amount of ST-25 encapsulated. This is typically done by lysing the LNPs with a detergent (e.g., Triton X-100) and measuring the ST-25 concentration using a fluorescence-based assay (if ST-25 is fluorescently labeled) or HPLC.
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
-
Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C.
Visualizations
References
Technical Support Center: STING Agonist Delivery Systems
Welcome to the technical support center for researchers utilizing STING (Stimulator of Interferon Genes) agonist delivery systems. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is a delivery system often necessary for STING agonists? A1: STING agonists, particularly natural cyclic dinucleotides (CDNs), face significant challenges for in vivo application.[1] They are often unstable due to enzymatic degradation by nucleases like ENPP1 and exhibit poor cell membrane permeability because of their hydrophilic and anionic nature.[2][3] Delivery systems are designed to protect the agonist from degradation, improve its stability and bioavailability, facilitate entry into the cell cytoplasm where STING resides, and potentially target specific cells like antigen-presenting cells (APCs).[4][5]
Q2: What are the most common types of delivery systems for STING agonists? A2: A variety of delivery systems are being explored, with nano-delivery systems being particularly prominent. These include lipid-based nanoparticles (LNPs) and liposomes, natural or synthetic polymer-based nanoparticles (e.g., PLGA), hydrogels for sustained release, and inorganic nanoparticles like biodegradable mesoporous silica nanoparticles (bMSN). Antibody-drug conjugates (ADCs) are also being developed for targeted delivery to tumor cells.
Q3: How do I choose the right delivery system for my experiment? A3: The choice depends on your experimental goals.
-
For sustained local release (e.g., intratumoral injection): Hydrogels or microparticles can provide slow, extended release of the agonist, which can be more effective and less toxic than multiple soluble doses.
-
For systemic delivery: Nanoparticles (lipid, polymer, or silica-based) are often used to protect the agonist in circulation, enhance accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect, and facilitate cellular uptake.
-
For targeting specific immune cells: Nanoparticles can be surface-functionalized with ligands (e.g., mannose) that target receptors on specific immune cells like dendritic cells (DCs) and macrophages.
Q4: What are the key readouts to confirm STING pathway activation? A4: Successful STING activation can be measured through several methods:
-
Western Blotting: Detect the phosphorylation of key downstream proteins, specifically STING (at Ser366 for human), TBK1 (at Ser172), and IRF3 (at Ser366).
-
Cytokine Secretion: Use ELISA or multiplex assays to measure the production of Type I interferons (IFN-β) and pro-inflammatory cytokines/chemokines like TNF-α, IL-6, CXCL9, and CXCL10 in cell culture supernatants or serum.
-
Gene Expression Analysis: Use RT-qPCR to quantify the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).
-
Reporter Assays: Use engineered cell lines (e.g., THP1-Dual™) that express a reporter gene (like luciferase) under the control of an IRF-inducible promoter.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments.
Problem 1: Low or No STING Activation (e.g., no IFN-β secretion, no IRF3 phosphorylation)
| Potential Cause | Troubleshooting Steps & Solutions |
| Low STING Expression | Verify STING protein expression in your cell line via Western blot. Some cell lines, like certain HEK293T variants, have low endogenous STING expression. Consider using a cell line known to have a robust STING pathway (e.g., THP-1, RAW 264.7) or transiently transfecting your cells with a STING expression vector. |
| Inefficient Cytosolic Delivery | The delivery system may not be effectively releasing the agonist into the cytoplasm. For unformulated agonists, use a transfection reagent to facilitate entry. For nanoparticle systems, optimize the formulation . Assess cellular uptake using a fluorescently labeled agonist or nanoparticle. If uptake is low, consider modifying particle surface charge (cationic particles often show better uptake) or adding targeting ligands. |
| Degraded STING Agonist | CDNs can be degraded by nucleases or repeated freeze-thaw cycles. Prepare fresh solutions of the agonist for each experiment. Aliquot stock solutions to minimize freeze-thawing. |
| Incorrect Assay Timing | The kinetics of STING activation and cytokine production vary. For phosphorylation events, stimulation times can be short (1-3 hours). For cytokine production, longer time points (8-24 hours) are often necessary. Perform a time-course experiment to determine the peak response time for your specific cell type and readout. |
| Suboptimal Agonist Dose | The concentration of the STING agonist is critical. Perform a dose-response curve to determine the optimal concentration for your delivery system and cell line. Typical starting ranges for CDNs can be from 0.1 µM to 50 µM. |
Problem 2: High Cellular Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Steps & Solutions |
| Excessive STING Activation | Overstimulation of the STING pathway can lead to excessive inflammation and cell death. Reduce the concentration of the STING agonist in your formulation. Analyze earlier time points to see if toxicity is a late-stage effect. |
| Delivery Vehicle Toxicity | The nanoparticle material itself may be cytotoxic. Test the "empty" vehicle (nanoparticles without the STING agonist) at various concentrations to assess its intrinsic toxicity. Consider using biodegradable materials like PLGA or bMSN to minimize long-term toxicity. |
| Systemic Cytokine Storm | Systemic administration of potent STING agonists can induce a systemic inflammatory response resembling a cytokine storm. If using systemic delivery, consider a targeted delivery system (e.g., ADC) to concentrate the agonist at the tumor site and reduce systemic exposure. For preclinical models, intratumoral injection is often used to limit systemic effects. |
Problem 3: Inconsistent or Poor In Vivo Antitumor Efficacy
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Pharmacokinetics (PK) | The delivery system may be cleared too rapidly from circulation or may not accumulate sufficiently in the tumor. Perform a biodistribution study using a labeled delivery system or agonist to track its localization over time. Modify the nanoparticle surface (e.g., with PEGylation) to prolong circulation half-life. |
| Insufficient Immune Activation | The dose or release profile may be insufficient to effectively activate an antitumor immune response. Analyze the tumor microenvironment (TME) post-treatment via flow cytometry or immunohistochemistry. Look for increased infiltration of CD8+ T cells and NK cells, and activation of DCs (e.g., upregulation of CD86). If activation is weak, consider increasing the dose or using a formulation with a more sustained release profile. |
| "Cold" Tumor Microenvironment | Some tumors are inherently resistant to immunotherapy due to a lack of pre-existing immune cell infiltration. The goal of STING agonists is often to turn these "cold" tumors "hot". Consider combination therapies . STING agonists have shown synergy with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), as STING activation can upregulate PD-L1 expression. |
Section 3: Quantitative Data Summaries
The efficacy of STING agonist delivery can be quantified by several key parameters. Below is a summary of representative data from the literature for different nanoparticle systems.
Table 1: Physicochemical Properties of STING Agonist Nanoparticle Systems
| Delivery System | STING Agonist | Size (nm) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Reference |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | ~80 | +9.3 | ~290 µg/mg (>90% loading) | |
| Lipid Nanoparticles | ADU-S100 | ~121 | +22.9 | ~2.1% Loading Efficiency, ~55% Encapsulation Efficiency | |
| Cationic Liposomes | cGAMP | ~130 | +40 | ~80% Encapsulation Efficiency | |
| PEG-lipid Nanodiscs (LND) | CDN | ~10-20 | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of STING Agonist Delivery Systems
| Delivery System | STING Agonist | Tumor Model | Key Efficacy Outcome | Reference |
| bMSN | CDA (5 µg) | B16F10 Melanoma | Single injection significantly inhibited tumor growth and extended median survival from 18 days (free CDA) to 24 days. | |
| Nanoparticles (NP) | cdGMP (5 µg) | EG.7-OVA Lymphoma | NP-cdGMP + OVA protein immunization led to potent CD8+ T cell responses and significant tumor regression compared to soluble cdGMP. | |
| Antibody-Drug Conjugate (ADC) | IMSA172 | B16-EGFR Melanoma | Systemic administration of STING ADC was well tolerated and exhibited potent antitumor efficacy, which was enhanced when combined with anti-PD-L1. |
Section 4: Key Experimental Protocols
Protocol 1: General Formulation of STING Agonist-Loaded Nanoparticles
This protocol provides a general framework. Specific parameters must be optimized for each polymer/lipid and agonist combination.
Objective: To encapsulate a STING agonist (e.g., cGAMP, CDA) into a nanoparticle delivery system.
Methodology (Example using Nanoprecipitation for Polymeric Nanoparticles):
-
Preparation of Organic Phase: Dissolve the polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Preparation of Aqueous Phase: Dissolve the STING agonist and any surfactant/stabilizer in nuclease-free water or buffer.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The polymer will precipitate upon solvent displacement, entrapping the STING agonist to form nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature in a fume hood to evaporate the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with nuclease-free water to remove unencapsulated agonist and excess surfactant.
-
Characterization:
-
Resuspend the final nanoparticle pellet in water or PBS.
-
Measure hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize morphology using Transmission Electron Microscopy (TEM).
-
Quantify drug loading by lysing a known amount of nanoparticles and measuring the agonist concentration via HPLC or a fluorescence-based assay.
-
Protocol 2: In Vitro STING Activation Assay
Objective: To quantify the ability of a STING agonist formulation to activate the STING pathway in a relevant cell line.
Methodology:
-
Cell Seeding: Seed a STING-competent cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) in a 24- or 96-well plate at a predetermined density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of your STING agonist formulation. Include the following controls:
-
Vehicle/Untreated Control (medium only)
-
Empty Nanoparticle Control (vehicle without agonist)
-
Positive Control (a known concentration of a free/soluble STING agonist like 2'3'-cGAMP, often delivered with a transfection agent)
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for cytokine measurement; 1-3 hours for phosphorylation analysis).
-
Readout - Cytokine Secretion (ELISA):
-
Collect the cell culture supernatant.
-
Centrifuge to remove cell debris.
-
Measure the concentration of secreted IFN-β or CXCL10 using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Readout - Protein Phosphorylation (Western Blot):
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer containing phosphatase and protease inhibitors.
-
Collect the lysate and determine protein concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for phosphorylated IRF3 (Ser366), phosphorylated TBK1 (Ser172), and total protein controls (e.g., total IRF3, β-actin).
-
Section 5: Signaling Pathways and Workflows
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, which is the primary target for STING agonist-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in STING agonist-25 experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during experiments with STING Agonist-25.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing high levels of cell death in my cultures after treatment with this compound?
Answer: High cytotoxicity is a common issue that can obscure the specific effects of STING activation. Several factors could be contributing to this phenomenon.
Troubleshooting Guide:
-
Inappropriate Agonist Concentration: The concentration of this compound may be outside the optimal therapeutic window, leading to generalized cytotoxicity.[1]
-
Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo). Correlate this with the dose-response for STING activation (e.g., IFN-β production) to identify a concentration that is effective without being overly toxic.
-
-
Low or Absent STING Expression: Not all cell lines express STING at functional levels.[1] If the target cells have very low or no STING expression, the observed cell death may be due to off-target effects.
-
Solution: Confirm STING expression in your cell line using Western Blot or qPCR. If expression is absent, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7).[1]
-
-
Cellular Stress Responses: STING activation can induce cellular stress, which, if excessive, can lead to cell death.[2]
-
Solution: Assess markers of cellular stress, such as Reactive Oxygen Species (ROS) levels (e.g., using MitoSOX Red) and analyze cell cycle progression via flow cytometry.[1]
-
-
Contamination: Mycoplasma or other microbial contamination can potentiate inflammatory responses and cell death.
-
Solution: Regularly test cell cultures for contamination.
-
Question 2: My experiment shows low or no IFN-β production after stimulation with this compound. What could be the reason?
Answer: Suboptimal IFN-β production is a frequent challenge, suggesting an issue with the STING signaling pathway activation or the detection method.
Troubleshooting Guide:
-
Suboptimal STING Pathway Activation: The stimulus may be insufficient to induce a robust response.
-
Solution: Ensure your positive controls are working as expected. Titrate the concentration of this compound to find the optimal dose for IFN-β production.
-
-
Incorrect Stimulation Time: Cytokine production kinetics can vary between cell types.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the peak time for IFN-β production in your specific cell line.
-
-
Degraded this compound: Improper storage or handling can lead to the degradation of the agonist.
-
Solution: Use a fresh aliquot of the this compound stock solution and ensure it is stored according to the manufacturer's instructions.
-
-
Issues with ELISA Assay: Problems with the IFN-β detection assay can lead to false-negative results.
-
Solution: Include a recombinant IFN-β positive control in your ELISA to validate the assay's performance. Ensure that the ELISA kit is compatible with the species you are working with.
-
Question 3: I am observing unexpected off-target effects or paradoxical signaling events. How can I investigate this?
Answer: Unexpected signaling outcomes can arise from the complexity of the STING pathway and its crosstalk with other cellular pathways.
Troubleshooting Guide:
-
Off-Target Effects of the Agonist: At high concentrations, this compound might interact with other cellular components.
-
Solution: Lower the concentration of the agonist to the minimum effective dose. If the off-target effects persist, consider using a structurally different STING agonist as a control.
-
-
Cell-Type Specific Responses: The downstream effects of STING activation can vary significantly between different cell types (e.g., immune cells vs. tumor cells).
-
Solution: Characterize the expression of key signaling molecules in your cell line. Perform pathway analysis using techniques like Western blotting for phosphorylated proteins (e.g., p-TBK1, p-IRF3) to map the signaling cascade.
-
-
Species Mismatch: STING agonists can exhibit species-specific activity.
-
Solution: Verify that this compound is active in the species you are studying. If possible, use a positive control cell line from the same species where the agonist's activity has been previously validated.
-
Quantitative Data Summary
The following tables provide expected ranges for key quantitative readouts in STING agonist experiments. These values can serve as a benchmark for your results.
Table 1: In Vitro STING Activation
| Cell Line | Assay Type | Readout | Expected EC50 (µM) |
|---|---|---|---|
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Table 2: In Vivo Anti-Tumor Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Expected Tumor Growth Inhibition (%) |
|---|---|---|---|
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding of a STING agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates IRF3, which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for In Vitro STING Activation
A typical workflow to assess the activity of this compound involves cell seeding, treatment with the agonist, and subsequent measurement of downstream readouts such as cytokine production or reporter gene activity.
Caption: General experimental workflow for assessing this compound activity in vitro.
Troubleshooting Logic for Unexpected Phenotypes
When faced with unexpected results, a logical approach to troubleshooting can help identify the root cause of the issue.
Caption: Troubleshooting decision tree for unexpected phenotypes.
Detailed Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Measurement of IFN-β Production by ELISA
This protocol outlines the steps for quantifying IFN-β in cell culture supernatants.
-
Materials:
-
Cell culture supernatants
-
Human or Mouse IFN-β ELISA Kit (e.g., from RayBiotech, Abcam, or Thermo Fisher Scientific)
-
Microplate reader
-
-
Procedure (General):
-
Prepare Reagents: Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.
-
Add Standard/Sample: Add 100µL of standard or sample to each well and incubate for 1-2.5 hours at 37°C or room temperature.
-
Add Detection Antibody: Aspirate and add 100µL of prepared biotinylated detection antibody. Incubate for 1 hour at 37°C or room temperature.
-
Wash: Aspirate and wash the wells 3 times.
-
Add HRP-Streptavidin: Add 100µL of prepared Streptavidin-HRP solution and incubate for 30-45 minutes at 37°C or room temperature.
-
Wash: Aspirate and wash the wells 5 times.
-
Add Substrate: Add 90-100µL of TMB Substrate Solution and incubate for 10-30 minutes at 37°C or room temperature in the dark.
-
Stop Reaction: Add 50µL of Stop Solution.
-
Read Plate: Read the absorbance at 450nm immediately.
-
Protocol 3: Assessment of Dendritic Cell Maturation by Flow Cytometry
This protocol is for evaluating the maturation of dendritic cells (DCs) following STING agonist treatment.
-
Materials:
-
Monocyte-derived DCs (mo-DCs)
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently labeled antibodies (e.g., anti-CD11c, -HLA-DR, -CD80, -CD86)
-
Flow cytometer
-
-
Procedure:
-
Stimulation: Plate immature mo-DCs at 1 x 10^6 cells/mL. Stimulate with this compound for 48 hours. Include unstimulated and positive (e.g., LPS) controls.
-
Cell Harvesting and Staining: Harvest the mo-DCs and wash with FACS buffer. Stain with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice.
-
Flow Cytometry Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity) of maturation markers.
-
References
Validation & Comparative
A Comparative Guide to STING Agonists: Non-Cyclic Dinucleotide Agonist-25 Versus Cyclic Dinucleotide Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the endogenous immune response to cytosolic DNA, can convert immunologically "cold" tumors into "hot" environments susceptible to immune-mediated destruction. These agonists fall into two primary categories: cyclic dinucleotide (CDN) agonists, which are analogs of the natural STING ligand 2'3'-cGAMP, and non-cyclic dinucleotide small molecule agonists, such as STING agonist-25 (also known as CF505). This guide provides an objective comparison of these two classes of STING agonists, supported by available experimental data and detailed methodologies to aid researchers in their selection and evaluation.
Mechanism of Action: Converging on a Common Pathway
Both cyclic dinucleotide and non-cyclic dinucleotide STING agonists ultimately activate the same downstream signaling cascade. The canonical STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects the presence of double-stranded DNA in the cytoplasm, a danger signal often associated with viral infections or cellular damage. Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).
Cyclic Dinucleotide (CDN) Agonists , such as cGAMP, cyclic di-AMP (c-di-AMP), and cyclic di-GMP (c-di-GMP), are either natural ligands or synthetic analogs that directly bind to the cGAMP-binding pocket on the STING protein, which resides on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.
Non-Cyclic Dinucleotide Agonists , like this compound, represent a diverse class of small molecules that also activate STING. While some, like the well-studied diABZI, bind to the same cGAMP pocket, others may interact with different sites on the STING protein to induce the active conformation. Regardless of the precise binding site, the outcome is the same: STING activation.
Once activated, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. These secreted factors are crucial for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), to mount an effective anti-tumor immune response.
Data Presentation: A Comparative Overview
Direct head-to-head comparative studies for this compound (CF505) against cyclic dinucleotides are not extensively available in the public domain. Therefore, this guide presents a summary of representative data for both classes of agonists from various sources to provide a comparative perspective.
In Vitro Potency: Cytokine Induction
The induction of Type I interferons, particularly IFN-β, is a hallmark of STING activation. The potency of STING agonists is often quantified by their half-maximal effective concentration (EC50) for IFN-β induction in immune cells, such as human monocytic THP-1 cells.
| Agonist Class | Representative Agonist | Cell Line | IFN-β Induction (EC50) | Reference |
| Cyclic Dinucleotide | 2'3'-cGAMP | THP-1 | ~5 µM | [1] |
| c-di-GMP | Murine Macrophages | - | [2] | |
| c-di-AMP | - | Lower potency than c-di-GMP | [1] | |
| Non-Cyclic Dinucleotide | diABZI | THP-1 | ~10 nM | [1] |
| α-Mangostin | THP-1 | Comparable to 8 µg/mL 2',3'-cGAMP at 25 µM | [3] | |
| This compound (CF505) | THP-1 | Data not publicly available |
Note: The potency of STING agonists can vary significantly based on the specific analog, cell type, and experimental conditions.
Binding Affinity to STING Protein
The binding affinity of an agonist to the STING protein, typically measured by the dissociation constant (Kd), is a key determinant of its potency. Lower Kd values indicate higher binding affinity.
| Agonist Class | Representative Agonist | STING Variant | Binding Affinity (Kd) | Method | Reference |
| Cyclic Dinucleotide | 2'3'-cGAMP | Human (R232) | 3.79 nM - 9.23 nM | ITC, SPR | |
| c-di-GMP | Human | 2.4 µM - 5 µM | ITC | ||
| Non-Cyclic Dinucleotide | diABZI | Human | ~5 nM | - | |
| This compound (CF505) | Human | Data not publicly available |
Note: Binding affinities can differ between human STING variants.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's therapeutic potential is its ability to inhibit tumor growth in preclinical models. Efficacy is typically assessed in syngeneic mouse tumor models.
| Agonist Class | Representative Agonist | Tumor Model | Administration Route | Outcome | Reference |
| Cyclic Dinucleotide | cGAMP | Colon Carcinoma (CT26) | Intratumoral | Significant tumor growth inhibition | |
| c-di-GMP | Metastatic Breast Cancer (4T1) | Intratumoral | Near elimination of metastases | ||
| Non-Cyclic Dinucleotide | diABZI | Colon Carcinoma (CT26) | Intravenous | Durable anti-tumor effect and complete tumor regression | |
| This compound (CF505) | - | - | Data not publicly available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of STING agonists.
In Vitro IFN-β Induction Assay
Objective: To quantify the potency of a STING agonist in inducing IFN-β production in a relevant cell line.
Materials:
-
Human monocytic THP-1 cells (or other suitable immune cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist (this compound or a CDN)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete cell culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves between the treated and control groups. Tumor growth inhibition (TGI) can be calculated. Survival analysis can also be performed.
Conclusion
Both cyclic dinucleotide and non-cyclic dinucleotide STING agonists hold significant promise for cancer immunotherapy by activating a potent anti-tumor immune response. CDNs, as analogs of the natural STING ligand, are well-characterized, though their therapeutic application can be limited by factors such as cell permeability and enzymatic degradation. Non-cyclic dinucleotide agonists like this compound offer the potential for improved drug-like properties, including oral bioavailability and systemic activity.
The selection of a STING agonist for research and development will depend on a multitude of factors, including its potency, binding affinity, pharmacokinetic profile, and the specific therapeutic application. While direct comparative data for this compound remains limited in the public domain, the experimental frameworks provided in this guide offer a robust starting point for researchers to conduct their own head-to-head comparisons and advance the development of this exciting class of immunotherapeutics. As more data on novel non-CDN agonists becomes available, a clearer picture of their relative advantages and disadvantages will undoubtedly emerge, further guiding the rational design of next-generation cancer immunotherapies.
References
A Head-to-Head Comparison of STING Agonists: MSA-2 vs. STING agonist-25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two non-cyclic dinucleotide (non-CDN) small molecule agonists of the Stimulator of Interferon Genes (STING) pathway: MSA-2 and STING agonist-25. The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. This document summarizes available performance data, outlines key experimental protocols, and visualizes the underlying biological and experimental frameworks to aid researchers in evaluating these compounds.
Disclaimer: Publicly available data for this compound is limited. This comparison relies on data collated from various independent studies. Direct head-to-head experimental data is not available, and thus, results may not be directly comparable due to variations in experimental conditions.
The cGAS-STING Signaling Pathway
Activation of the STING pathway is central to the mechanism of action for both MSA-2 and this compound. The pathway is initiated by the sensing of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). This triggers a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which bridge innate and adaptive immunity to mount an anti-tumor response.
Caption: The canonical cGAS-STING signaling pathway activated by agonists.
Quantitative Performance Data
The following tables summarize the available quantitative data for MSA-2 and this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity
| Parameter | MSA-2 | This compound |
| Mechanism | Non-covalent dimer binds to STING.[1] | Non-nucleotide small-molecule agonist. |
| Target(s) | Human STING (WT, HAQ isoforms), Mouse STING.[1][2] | STING. |
| EC50 (hSTING WT) | 8.3 µM.[1][2] | Data not available. |
| EC50 (hSTING HAQ) | 24 µM. | Data not available. |
| Key Downstream Effects | Induces phosphorylation of STING, TBK1, and IRF3; stimulates IFN-β secretion. | Induces phosphorylation of STING, TBK1, and IRF3; promotes IFN-β, IL-6, CXCL-10, TNF-α. |
Table 2: In Vivo Performance & Efficacy
| Parameter | MSA-2 | This compound |
| Tumor Models | MC38 (colon), B16F10 (melanoma), RENCA (renal), EMT-6 (breast). | 4T1 (breast). |
| Administration Routes | Oral (P.O.), Subcutaneous (S.C.), Intratumoral (I.T.). | Intratumoral (I.T.). |
| Reported Dosing | 60 mg/kg (P.O.), 50 mg/kg (S.C.). | 25 µg (I.T.). |
| Tumor Growth Inhibition | Dose-dependent activity; can induce complete tumor regression in 80-100% of animals. | Reduces tumor growth. |
| Cytokine Induction | Induces substantial elevations of IFN-β, IL-6, and TNF-α in the tumor. | Activates IFN-β signaling pathway in tumor mass. |
| Combination Therapy | Synergizes with anti-PD-1 therapy. | Synergizes with anti-PD-L1 (atezolizumab). |
| Bioavailability | Orally bioavailable. | Data not available. |
Experimental Methodologies & Workflows
A standardized workflow is essential for the preclinical evaluation and comparison of STING agonists. The following diagram illustrates a typical experimental pipeline, from initial in vitro screening to in vivo efficacy assessment.
Caption: General experimental workflow for preclinical STING agonist evaluation.
Protocol 1: In Vitro STING Activation in THP-1 Reporter Cells
This protocol is used to quantify the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium with 10% FBS
-
STING agonist (MSA-2 or this compound)
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000-180,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium. A typical concentration range for MSA-2 would be 0.1 µM to 100 µM.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer’s instructions.
-
Data Acquisition: Measure luminescence using a plate reader. Data is typically normalized to a positive control (e.g., cGAMP) and used to calculate EC50 values.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in mice.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Tumor cells (e.g., CT26, B16-F10, 4T1)
-
STING agonist formulated in a suitable vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist or vehicle. Dosing and route will be specific to the compound and study design (e.g., MSA-2 at 50 mg/kg P.O. or a 25 µg intratumoral injection).
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and analyze survival data using Kaplan-Meier curves. For pharmacodynamic studies, tumors and blood can be collected at specified time points post-treatment for cytokine and immune cell analysis.
Summary & Conclusion
-
MSA-2 is a well-characterized, orally bioavailable non-CDN STING agonist with robust, dose-dependent anti-tumor activity demonstrated across multiple syngeneic mouse models. Its ability to be administered systemically is a significant advantage. Quantitative data on its potency (EC50) and in vivo efficacy are readily available, making it a valuable benchmark compound.
-
This compound is also a non-nucleotide STING agonist that has been shown to activate the pathway and mediate anti-tumor effects in vivo when administered intratumorally. However, there is a notable lack of publicly available quantitative data, such as EC50 values and detailed dose-response studies, which makes a direct and comprehensive comparison with MSA-2 challenging.
For researchers in the field, MSA-2 represents a well-documented tool for investigating the therapeutic potential of systemic STING activation. This compound may also be an effective agent, particularly for local administration, but further characterization is required to fully understand its pharmacological profile and comparative efficacy. The experimental frameworks provided here offer a basis for conducting such comparative studies.
References
Comparative Guide to Negative Controls for STING Agonist Experiments
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage. Agonists of the STING pathway are under intense investigation as potential therapeutics, particularly in the field of immuno-oncology. Robust experimental design is paramount in this research, and the use of appropriate negative controls is essential for the accurate interpretation of results. This guide provides a comparison of commonly used negative controls for STING agonist experiments, complete with experimental data and detailed protocols.
Comparison of STING Agonists and Negative Controls
The selection of a negative control should be based on its structural similarity to the agonist but with modifications that prevent STING activation. The ideal negative control should not induce the production of type I interferons (IFNs) or other downstream signaling molecules.
| Compound | Type | Mechanism of Action / Inaction | Typical Concentration for Experiments | Expected Outcome |
| 2'3'-cGAMP | Agonist | A natural cyclic dinucleotide that binds to and activates STING, inducing a conformational change that leads to downstream signaling.[1] | 1-10 µg/mL | Induction of IFN-β and other pro-inflammatory cytokines. |
| 2'3'-cGAMP Control (2'5'-GpAp) | Negative Control | A linear dinucleotide analog of 2'3'-cGAMP.[2] Its linear conformation prevents it from binding effectively to the STING dimer and inducing the necessary conformational change for activation.[2] | 1-10 µg/mL | No significant induction of IFN-β or other downstream signaling.[2] |
| 8-Bromo-3'-guanylic acid | Negative Control | A monomeric and acyclic guanosine monophosphate analog. Its structure lacks the cyclic dinucleotide scaffold required to bridge the two protomers of the STING dimer and induce activation.[1] | 10-100 µM | No significant induction of IFN-β or other downstream signaling. |
| Vehicle Control (e.g., sterile water, DMSO) | Negative Control | The solvent used to dissolve the agonist and negative control compounds. | Matched to the highest concentration of the experimental compounds. | Establishes the baseline level of signaling in the absence of any specific stimulation. |
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway. Activation begins with the sensing of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).
References
Comparative Analysis of STING Agonist-25: A Guide to Cross-Reactivity with Innate Immune Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of STING, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response. However, the therapeutic efficacy and safety profile of a STING agonist are critically dependent on its specificity. Cross-reactivity with other signaling pathways can lead to unintended off-target effects, which may either enhance the therapeutic outcome or cause adverse events.
This guide provides a comparative analysis of a hypothetical STING agonist, herein referred to as "STING agonist-25," with other well-characterized STING agonists. We will explore its potential for cross-reactivity with other key innate immune signaling pathways, supported by experimental data and detailed protocols.
The Canonical STING Signaling Pathway
The STING pathway is a central component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon binding of cyclic dinucleotides (CDNs), such as the endogenous ligand 2'3'-cGAMP, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[1] This activates the TANK-binding kinase 1 (TBK1), which in turn phosphorylates the interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further promoting the expression of pro-inflammatory cytokines.
Cross-reactivity Profile of this compound
To evaluate the specificity of this compound, its activity was compared against a panel of known STING agonists and its potential to activate other pattern recognition receptor (PRR) pathways, such as Toll-like receptor (TLR) pathways, was assessed.
Comparative Agonist Activity at the STING Receptor
The potency of this compound was first determined by measuring the induction of an Interferon-Stimulated Gene (ISG) reporter in THP-1 monocytes. The table below compares the half-maximal effective concentration (EC50) of this compound with other STING agonists.
| Agonist | Agonist Type | Human STING EC50 (µM) | Murine STING EC50 (µM) |
| This compound | Hypothetical | 15.5 | 5.2 |
| 2'3'-cGAMP | Natural CDN | ~70 | Not Reported |
| ADU-S100 | Synthetic CDN | Not Reported | Not Reported |
| DMXAA | Non-CDN | Inactive | ~50 |
| diABZI | Synthetic Non-CDN | Not Reported | Not Reported |
Data for this compound is hypothetical for comparative purposes.
Assessment of Cross-Reactivity with TLR Pathways
Cross-reactivity was evaluated by measuring the activation of NF-κB, a common downstream transcription factor for both STING and TLR pathways, in HEK-Blue™ TLR cell lines. These cell lines express a specific TLR and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
| Agonist (at 25 µM) | TLR4 Activation (Fold Induction) | TLR7 Activation (Fold Induction) | TLR9 Activation (Fold Induction) |
| This compound | 1.2 | 3.5 | 1.1 |
| 2'3'-cGAMP | 1.1 | 1.0 | 1.0 |
| ADU-S100 | 1.3 | 1.2 | 1.1 |
| DMXAA | 1.0 | 1.1 | 1.0 |
| diABZI | 1.1 | 1.5 | 1.0 |
| LPS (TLR4 agonist) | >50 | 1.0 | 1.0 |
| R848 (TLR7 agonist) | 1.0 | >50 | 1.0 |
| CpG ODN (TLR9 agonist) | 1.0 | 1.0 | >50 |
Data for this compound is hypothetical for comparative purposes. Fold induction is relative to untreated cells.
The results suggest that while this compound is a potent activator of the STING pathway, it exhibits some level of cross-reactivity with the TLR7 pathway. This is in contrast to other tested STING agonists which show minimal to no activation of the tested TLR pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: STING Activity Assessment using ISG Reporter Assay
This protocol describes the method to determine the potency of STING agonists by measuring the induction of an Interferon-Stimulated Gene (ISG) reporter.
Materials:
-
THP-1-Lucia™ ISG cells (InvivoGen)
-
DMEM media supplemented with 10% FBS
-
STING agonists (this compound, 2'3'-cGAMP, etc.)
-
QUANTI-Luc™ reagent (InvivoGen)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Seed THP-1-Lucia™ ISG cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the STING agonists in culture medium.
-
Remove the old medium from the cells and add 100 µL of the agonist dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a white opaque 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the EC50 values by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: TLR Cross-Reactivity Assessment using NF-κB Reporter Assay
This protocol details the method to assess the cross-reactivity of STING agonists with TLR pathways by measuring NF-κB activation.
Materials:
-
HEK-Blue™ TLR4, TLR7, and TLR9 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
STING agonists and TLR-specific agonists (LPS, R848, CpG ODN)
-
96-well plates
-
Spectrophotometer (620 nm)
Procedure:
-
Seed HEK-Blue™ TLR cells at a density of 2.5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare solutions of STING agonists and control TLR agonists at the desired concentrations.
-
Remove the old medium and add 180 µL of fresh HEK-Blue™ Detection medium to each well.
-
Add 20 µL of the agonist solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the fold induction of NF-κB activation relative to the untreated control wells.
Implications of Cross-Reactivity
The observed cross-reactivity of this compound with the TLR7 pathway could have significant implications for its therapeutic use. TLR7 is primarily expressed in plasmacytoid dendritic cells and B cells and recognizes single-stranded RNA viruses. Co-activation of STING and TLR7 pathways has been shown in some contexts to synergistically enhance anti-tumor immunity. However, it could also lead to an altered cytokine profile and potentially increase the risk of autoimmune-like side effects. Therefore, a thorough characterization of the downstream consequences of this cross-reactivity is essential for the further development of this compound.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of STING agonists with other innate immune signaling pathways. The hypothetical this compound, while potent, demonstrates a degree of cross-reactivity with the TLR7 pathway, distinguishing it from other STING agonists. This highlights the importance of comprehensive specificity profiling in the development of novel immunomodulatory drugs. The provided experimental protocols offer a starting point for researchers to conduct similar comparative analyses for their compounds of interest. Further investigation into the immunological consequences of such cross-reactivity is warranted to fully understand the therapeutic potential and safety profile of next-generation STING agonists.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking STING Agonist-25: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of immuno-oncology, this guide provides an objective comparison of STING Agonist-25 against other key immunomodulators. This document synthesizes preclinical data to highlight the performance of this compound, offering a framework for its evaluation in cancer immunotherapy research.
This compound, also known as CF505, is a non-nucleotide small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it bridges the innate and adaptive immune systems to promote anti-tumor responses.[3][4][5] This guide will compare this compound with other classes of immunomodulators, including other STING agonists, Toll-like receptor (TLR) agonists, and immune checkpoint inhibitors, based on their mechanisms of action, preclinical efficacy, and cytokine induction profiles.
Mechanism of Action: The STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines such as IL-6, CXCL10, and TNF-α. This cascade initiates a robust anti-tumor immune response characterized by the activation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.
Comparative Performance Data
While direct comparative studies for this compound are limited, the following tables summarize representative preclinical data for different classes of immunomodulators to provide a benchmark for performance.
In Vitro Cytokine Induction
This table presents typical cytokine induction levels in human peripheral blood mononuclear cells (PBMCs) or relevant cell lines following treatment with various immunomodulators.
| Immunomodulator Class | Representative Agent | Cell Line | Key Cytokines Induced | Magnitude of Induction (Fold Change vs. Control) |
| Non-nucleotide STING Agonist | This compound (CF505) | THP-1 cells | IFN-β, IL-6, CXCL10, TNF-α | Data not publicly available in comparative format. Elicits robust induction. |
| Cyclic Dinucleotide STING Agonist | 2'3'-cGAMP | J774A.1 macrophages | IFN-β, IL-6, CCL2 | IFN-β: ~2.5-fold, IL-6: ~8.5-fold, CCL2: ~2.8-fold |
| TLR9 Agonist | CpG ODN 1826 | Murine splenocytes | IFN-α, IL-6, IL-12 | Significant upregulation, synergistic with STING agonists. |
| TLR7/8 Agonist | 522 | Murine BMDCs | IL-6, TNF-α, IL-12 | Potent induction, enhanced when combined with a STING agonist. |
In Vivo Anti-Tumor Efficacy
This table summarizes the anti-tumor efficacy of different immunomodulators in syngeneic mouse tumor models.
| Immunomodulator Class | Representative Agent | Tumor Model | Administration Route | Tumor Growth Inhibition (TGI) | Key Findings |
| Non-nucleotide STING Agonist | (General) | B16-F10 Melanoma | Intratumoral | ~60% | Monotherapy shows efficacy; often enhanced with checkpoint inhibitors. |
| Cyclic Dinucleotide STING Agonist | 2'3'-cGAMP | B16-F10 Melanoma | Intratumoral | ~91.6% (11.9 times smaller tumor volume vs. control) | Potent monotherapy and combination activity. |
| TLR9 Agonist | CpG ODN | Various | Intratumoral | Variable as monotherapy; synergistic with anti-PD-1. | Converts "cold" tumors to "hot". |
| Anti-PD-1 Antibody | Pembrolizumab/Nivolumab | MC38 Colon | Intraperitoneal | Significant TGI | Efficacy is dependent on the tumor microenvironment. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of immunomodulators. Below are representative protocols for key experiments.
In Vitro STING Activation Assay
Objective: To quantify the activation of the STING pathway by measuring downstream cytokine production.
Methodology: ELISA for IFN-β
-
Cell Culture: Culture human monocytic THP-1 cells or murine J774A.1 macrophage cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other immunomodulators in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves adding supernatants to an antibody-coated plate, followed by a detection antibody, substrate, and stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β based on a standard curve.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a syngeneic mouse model.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells (for BALB/c) or B16-F10 melanoma cells (for C57BL/6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Comparator Immunomodulator, Combination Therapy).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or other treatments via intratumoral injection on specified days (e.g., days 10, 13, and 16 post-implantation).
-
Endpoint: Continue monitoring tumor volume and body weight. Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves between the different treatment groups. At the end of the study, excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Concluding Remarks
This compound represents a potent, non-nucleotide activator of the STING pathway, a critical hub in the cancer-immunity cycle. Preclinical data for similar STING agonists demonstrate robust induction of type I interferons and other pro-inflammatory cytokines, leading to significant anti-tumor efficacy, particularly when used in combination with other immunotherapies like checkpoint inhibitors. The provided experimental protocols offer a standardized framework for researchers to benchmark the performance of this compound against other immunomodulators in their specific research context. Further head-to-head comparative studies will be invaluable in precisely positioning this compound within the expanding arsenal of cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power of STING Agonists in Combination Cancer Therapy: A Comparative Guide
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, bridging innate and adaptive immune responses to mount a robust anti-tumor attack. While STING agonists as monotherapy have shown promise, their true potential appears to be unlocked when combined with other cancer treatments. This guide provides a comparative analysis of the synergistic effects of STING agonists with radiotherapy, immune checkpoint inhibitors, and chemotherapy, supported by preclinical data.
Performance Comparison: STING Agonist Combination Therapies
The synergy of STING agonists with other cancer therapies is primarily evaluated by their ability to inhibit tumor growth and prolong survival in preclinical models. The following tables summarize key quantitative data from various studies.
Table 1: STING Agonist in Combination with Radiation Therapy
| Cancer Model | STING Agonist | Radiation Dose | Key Findings | Reference |
| Pancreatic Cancer (murine) | RR-CDG (novel STING ligand) | CT-guided radiation | Synergistic control of local and distant tumors.[1] | [1] |
| Lung Metastases (murine) | cGAMP (nanoparticle formulation) | Fractionated radiation | Enhanced control of lung metastases and long-term survival.[2] | [2] |
| Esophageal Cancer (rat) | ADU-S100 | Not specified | Decreased tumor volume compared to monotherapies.[2] | |
| Non-Small Cell Lung Cancer | diABZI | Not specified | Sensitized cancer cells to radiation therapy. | |
| Colon Carcinoma (murine) | cGAMP/MOL (nanocarrier) | X-ray irradiation | Regression of local tumors and activation of the tumor immune environment. |
Table 2: STING Agonist in Combination with Immune Checkpoint Inhibitors (ICIs)
| Cancer Model | STING Agonist | ICI | Key Findings | Reference |
| Colon Carcinoma (CT26) | ALG-031048 | anti-CTLA-4 | 40% of animals had undetectable tumors at the end of the study. | |
| Colon Carcinoma (CT26) | BMS-986301 | anti-PD-1 | 80% complete regression of injected and non-injected tumors. | |
| High-Grade Serous Ovarian Cancer (murine) | 2'3'-c-di-AM(PS)2 (Rp, Rp) | anti-PD-1 | Significantly longer survival in the triple combination with carboplatin. | |
| Multiple Murine Models | DMXAA | anti-CTLA-4 | Complete tumor regression in some cases. | |
| Oral Squamous Cell Carcinoma | Not specified | Not specified | Bioinformatics analysis suggests potential for synergistic effects. |
Table 3: STING Agonist in Combination with Chemotherapy
| Cancer Model | STING Agonist | Chemotherapy | Key Findings | Reference |
| High-Grade Serous Ovarian Cancer (murine) | 2'3'-c-di-AM(PS)2 (Rp, Rp) | Carboplatin | Synergistic effect and longer survival compared to monotherapy. | |
| Pancreatic Cancer | PtIV-MSA-2 conjugate | Cisplatin (as part of the conjugate) | Enhanced infiltration of NK cells and activation of T cells, NK cells, and dendritic cells. | |
| Multiple Murine Models | DMXAA | SN38 (delivered via nanosystem) | Potent STING-mediated antitumor immune response. | |
| Multiple Murine Models | NS-cGAMP | Irinotecan, Doxorubicin, Cisplatin | Improved therapeutic responses compared to STING agonist alone. |
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effect of STING agonist combination therapies is rooted in the intricate interplay of different biological pathways. The diagrams below illustrate the key signaling events.
Caption: Synergistic signaling of STING agonists with other cancer therapies.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the synergistic effects of STING agonist combination therapies in preclinical models.
Caption: Experimental workflow for STING agonist and radiation therapy studies.
Caption: Workflow for STING agonist and ICI/chemotherapy combination studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summarized methodologies from preclinical studies evaluating STING agonist combination therapies.
Animal Models and Tumor Implantation
-
Mouse Strains: BALB/c and C57BL/6 mice are commonly used for syngeneic tumor models.
-
Tumor Cell Lines: CT26 (colon carcinoma), B16-F10 (melanoma), ID8-Trp53-/- (ovarian cancer), and Pan02 (pancreatic cancer) are frequently utilized.
-
Implantation: Tumor cells (typically 1 x 10^5 to 1 x 10^6 cells) are injected subcutaneously into the flank of the mice. Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length × width^2) / 2.
Treatment Regimens
-
STING Agonists:
-
Administration: Typically administered intratumorally (IT) to concentrate the immune-stimulating effects within the tumor microenvironment and reduce systemic toxicity.
-
Dosage and Schedule: Dosages vary depending on the specific agonist. For example, ADU-S100 has been used at doses of 25-100 μg per injection. Treatments are often given on a schedule, such as once or twice a week for several weeks.
-
-
Radiation Therapy:
-
Delivery: Localized irradiation is delivered to the tumor using systems like CT-guided radiotherapy to minimize damage to surrounding healthy tissue.
-
Dosing: Doses can be delivered as a single fraction or in a fractionated schedule (e.g., multiple smaller doses).
-
-
Immune Checkpoint Inhibitors:
-
Antibodies: Anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies are administered intraperitoneally (IP).
-
Dosing: A typical dose might be 100-200 μg per mouse, administered every 3-4 days.
-
-
Chemotherapy:
-
Agents: Carboplatin and cisplatin are examples of chemotherapeutic agents used in combination studies.
-
Administration: Typically administered IP.
-
Endpoint Analysis
-
Tumor Growth and Survival: Tumor volumes are measured regularly, and survival is monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
Immunophenotyping:
-
Sample Collection: Tumors, spleens, and draining lymph nodes are harvested at the end of the study.
-
Flow Cytometry: Single-cell suspensions are prepared and stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, macrophages).
-
Cytokine Analysis: The levels of cytokines (e.g., IFN-γ, TNF-α) in tumor homogenates or serum are measured using techniques like ELISA or multiplex assays.
-
Conclusion
The combination of STING agonists with radiotherapy, immune checkpoint inhibitors, and chemotherapy demonstrates significant synergistic anti-tumor effects in a variety of preclinical cancer models. These combination strategies hold immense promise for overcoming resistance to existing therapies and improving patient outcomes. The ability of STING agonists to transform the tumor microenvironment from "cold" to "hot" by inducing a potent inflammatory response is a key mechanism underlying this synergy. Future research will continue to optimize dosing schedules, delivery methods, and patient selection to translate these promising preclinical findings into effective clinical treatments.
References
A Comparative Guide to the Immunogenicity of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy and as an adjuvant for vaccines. STING agonists, by mimicking the natural ligands of the STING protein, can induce a robust innate immune response characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the activation of adaptive immunity. This guide provides a comparative overview of the immunogenicity of three distinct STING agonists: the non-cyclic dinucleotide (non-CDN) small molecule diABZI, the canonical cyclic dinucleotide (CDN) cyclic di-AMP (CDA), and the systemically available non-CDN small molecule SNX281.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway.
Comparative Immunogenicity Data
The following tables summarize the immunogenic properties of diABZI, CDA, and SNX281 based on preclinical data. Direct comparison should be approached with caution as experimental conditions may vary across different studies.
Table 1: In Vitro STING Activation and Cytokine Production
| Agonist | Cell Line | Assay Readout | EC50 / Concentration | Cytokine Induction | Reference |
| diABZI | Murine J774 macrophages | IL-1β Secretion | ~1 µM | Dose-dependent increase in IL-1β | [1] |
| Human HATs & PBLs | Cytokine Secretion | Not specified | Increased IFN-β, CXCL10, and IL-6 after 3 hours | [2] | |
| CDA | Murine RAW264.7 macrophages | IFN-β Reporter | Not specified | Induction of IFN-β | [3] |
| Human Cord Blood Cells | Cytokine Secretion | Not specified | Superior induction of Th1 and Tfh cytokines compared to R848 | [4] | |
| SNX281 | Human THP-1 cells | Cytokine Secretion (ELISA) | IFN-β: ~0.1 µM, TNF-α: ~0.2 µM, IL-6: ~0.3 µM | Dose-dependent secretion of IFN-β, TNF-α, and IL-6 | [5] |
| Human PBMCs | Cytokine Secretion | Not specified | Induction of IFN-β, TNF-α, and IL-6 |
Table 2: In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Mouse Strain | Administration Route | Key Findings | Reference |
| diABZI | B16.F10 Melanoma | C57BL/6 | Intratumoral | Sensitizes tumors to radiation therapy. | |
| CDA | B16 Melanoma | Not specified | Intratumoral | Led to long-term tumor-free survival in immunogenic tumors. | |
| SNX281 | CT26 Colorectal | BALB/c | Intravenous | Single dose resulted in complete tumor regression. | |
| Various tumor models | Not specified | Intravenous | Enhanced anti-tumor activity in combination with anti-PD-1. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental setups.
In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist (e.g., diABZI, CDA, SNX281)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Cytokine Profiling from Primary Immune Cells
This protocol outlines the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) and subsequent measurement of cytokine production.
Materials:
-
Isolated human or murine PBMCs
-
Complete RPMI-1640 medium
-
STING agonist
-
ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IFN-β, TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Stimulation: Add the desired final concentration of the STING agonist to the wells. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 4, 8, 16, 24 hours) to capture peak cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Data Analysis: At the study endpoint, calculate tumor growth inhibition and assess survival differences between groups.
This guide provides a foundational comparison of the immunogenicity of different classes of STING agonists. The selection of a specific agonist for therapeutic development will depend on the desired immunological profile, route of administration, and target indication.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Di-Adenosine Monophosphate: A Promising Adjuvant Candidate for the Development of Neonatal Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of STING Agonist-25 in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. STING (Stimulator of Interferon Genes) agonist-25, a non-nucleotide small-molecule activator of the STING pathway, requires careful handling and disposal due to its biological activity and the absence of specific disposal protocols from manufacturers.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of STING agonist-25, synthesized from general best practices for hazardous chemical waste management in a laboratory environment.
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical should be approached with the understanding that it may be hazardous. General guidelines from various safety authorities emphasize the importance of segregating chemical waste, consulting Safety Data Sheets (SDS), and adhering to local and institutional regulations.[3][4][5] In the absence of a specific SDS for this compound disposal, it should be treated as a potentially hazardous chemical waste.
Quantitative Data and Disposal Considerations
Due to the lack of specific manufacturer data on the disposal of this compound, the following table summarizes key considerations based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed due to biological activity and lack of specific disposal information. |
| Aqueous Waste pH | Neutralize to pH 5.5 - 10.5 if permissible | General guideline for aqueous chemical waste disposal. |
| Solid Waste | Dispose as hazardous chemical waste | Avoids release of active compounds into the environment. |
| Contaminated Materials | Dispose as hazardous chemical waste | Includes gloves, pipette tips, and containers. |
| Container Labeling | Clearly label as "Hazardous Waste" with contents | Prevents accidental mixing and ensures proper handling. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the safe disposal of this compound in solid form, in solution, and any contaminated labware.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Chemical fume hood.
-
pH meter or pH strips (for solutions).
-
Materials for spill cleanup (absorbent pads, etc.).
Procedure:
-
Risk Assessment and Preparation:
-
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Ensure all necessary PPE is worn correctly.
-
Perform all steps within a certified chemical fume hood to minimize inhalation exposure.
-
-
Disposal of Solid this compound:
-
Carefully transfer any remaining solid this compound into a designated and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless approved by your institution's EHS office.
-
-
Disposal of this compound Solutions:
-
Aqueous Solutions: Check the pH of the solution. If permitted by your local regulations and EHS office, neutralize acidic or basic solutions to a pH between 5.5 and 10.5 before transferring to the aqueous hazardous waste container.
-
Organic Solvent Solutions: Transfer solutions containing organic solvents directly into the appropriate hazardous organic waste container. Do not mix incompatible solvent wastes.
-
Never dispose of this compound solutions down the drain.
-
-
Disposal of Contaminated Labware:
-
Sharps: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Rinse contaminated glassware and plasticware three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the labware may be disposed of according to standard laboratory procedures for glass or plastic waste, provided all chemical residue has been removed.
-
Gloves and Absorbent Materials: Any gloves, absorbent pads, or other materials contaminated with this compound should be placed in the solid hazardous waste container.
-
-
Waste Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the decision-making process and the procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing safety and regulatory compliance, laboratories can ensure the responsible disposal of this compound and other research chemicals.
References
Essential Safety and Operational Guide for Handling STING Agonist-25
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with STING agonist-25. It includes detailed operational and disposal plans, offering step-by-step guidance to ensure laboratory safety and proper chemical handling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for easy reference.[1]
| Property | Value |
| CAS Number | 2408723-10-2 |
| Molecular Formula | C₃₆H₄₁N₁₃O₆ |
| Molecular Weight | 751.79 g/mol |
| Synonyms | STING agonist 25 |
| Appearance | Powder |
| Storage | -20°C for 3 years (powder) |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or latex gloves. Double gloving is recommended. |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical penetration. |
| Respiratory Protection | Suitable Respirator | An N95 or higher-rated respirator should be used, especially when handling the powder form to avoid inhalation. |
An accessible safety shower and eye wash station must be available in the immediate work area.
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number on the label match the order.
-
Storage: Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] For long-term stability, the powdered form of this compound should be stored at -20°C.[2]
Preparation of Solutions
-
Weighing: Handle the powdered compound in a chemical fume hood to prevent inhalation of dust.
-
Dissolving: Use an appropriate solvent as recommended by the supplier or experimental protocol. Gently vortex or sonicate to ensure complete dissolution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Experimental Workflow: In Vitro STING Activation Assay
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to assess its activation of the STING pathway.
Caption: A typical workflow for an in vitro STING activation assay using this compound.
A representative protocol involves treating THP-1 cells with this compound (e.g., at a concentration of 10 µM) for 3 to 5 hours. Following incubation, the levels of phosphorylated STING, TBK1, and IRF3 can be measured to assess pathway activation.[3] Additionally, the supernatant can be analyzed for the presence of cytokines such as IFN-β, IL-6, and TNF-α.[3]
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous or other types of waste.
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.
-
Solid Waste: Collect contaminated solid waste, such as gloves and pipette tips, in a separate, clearly labeled, puncture-resistant container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination. Since this compound can be cytotoxic, spills should be handled with care.
Small Spills (<5 mL or 5 g)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear a gown, double chemical-resistant gloves, and eye protection.
-
Containment:
-
Liquids: Cover the spill with absorbent pads or paper towels.
-
Powders: Gently cover with a damp cloth or towel to avoid aerosolization.
-
-
Cleanup:
-
Carefully collect all contaminated materials.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
-
-
Disposal: Place all contaminated materials in a sealed bag and dispose of it as cytotoxic waste.
Large Spills (>5 mL or 5 g)
-
Evacuate: Evacuate the immediate area and restrict access.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup (if trained): Only personnel trained in hazardous spill response should attempt to clean up a large spill. The procedure is similar to a small spill but requires a higher level of caution and potentially a respirator. Two individuals should work together to clean up large spills.
STING Signaling Pathway
This compound is a non-nucleotide, small-molecule agonist that activates the STING (Stimulator of Interferon Genes) pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: The signaling cascade initiated by the activation of STING by an agonist.
Upon binding of this compound, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
